Ethyl 2-methyl-3-oxopentanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64744. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-methyl-3-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-4-7(9)6(3)8(10)11-5-2/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZUMIRYUCTIGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201257945 | |
| Record name | Pentanoic acid, 2-methyl-3-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201257945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
759-66-0 | |
| Record name | Pentanoic acid, 2-methyl-3-oxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=759-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 759-66-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64744 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC27798 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27798 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentanoic acid, 2-methyl-3-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201257945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 2-methyl-3-oxopentanoate CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 2-methyl-3-oxopentanoate (CAS Number: 759-66-0), a versatile building block in organic synthesis with applications in biochemical research and flavor chemistry. This document summarizes its chemical and physical properties, outlines a common synthetic protocol, and touches upon its known biological interactions.
Chemical and Physical Properties
This compound is a clear liquid with a characteristic odor.[1] Its key physical and chemical properties are summarized in the tables below for easy reference and comparison.
| Identifier | Value | Source |
| CAS Number | 759-66-0 | [2] |
| Molecular Formula | C8H14O3 | [2] |
| IUPAC Name | This compound | [2] |
| Property | Value | Source |
| Molecular Weight | 158.20 g/mol | [1] |
| Boiling Point | 175 °C (approx.) | [1] |
| Density | 0.92 g/cm³ (at room temperature, approx.) | [1] |
| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; less soluble in water. | [1] |
Synthesis of this compound
A common and straightforward method for the synthesis of this compound is through the esterification of 2-methyl-3-oxopentanoic acid.[1] This reaction is typically catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction towards the formation of the ethyl ester.[1]
Experimental Protocol: Esterification of 2-methyl-3-oxopentanoic acid
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methyl-3-oxopentanoic acid and an excess of ethanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.
-
Reflux: Heat the mixture to reflux and maintain this temperature for several hours to ensure the reaction proceeds to completion. The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent, such as diethyl ether. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation to yield the pure ester.
Caption: A flowchart illustrating the key stages in the synthesis of this compound via esterification.
Biological Interactions and Applications
This compound serves as a valuable precursor in the synthesis of more complex organic molecules.[1] In the realm of biochemical research, it is utilized in studies concerning enzyme-catalyzed reactions and metabolic pathways.[1] Notably, it is suggested to act as a substrate for enzymes involved in metabolic pathways, particularly those related to amino acid metabolism.[1] However, specific signaling pathways directly involving this compound are not well-documented in publicly available literature.
Its applications extend to the pharmaceutical industry, where it is explored for potential roles in drug formulation and as a starting material for the synthesis of bioactive compounds.[1] For instance, it has been used as a starting material in the synthesis of a PPAR agonist ligand, indicating its utility in the development of therapeutics for metabolic disorders.[1] Furthermore, due to its pleasant aroma, it finds use as a flavoring agent in the food industry.[1]
Reactivity Profile
The chemical reactivity of this compound is largely dictated by its functional groups: the ester and the ketone.
Caption: A diagram showing the main reaction pathways for this compound.
This technical guide provides a foundational understanding of this compound for professionals in research and development. For more specific applications and detailed experimental procedures, consulting peer-reviewed scientific literature is recommended.
References
Physicochemical properties of Ethyl 2-methyl-3-oxopentanoate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-methyl-3-oxopentanoate
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characteristics, and safety protocols for this compound (CAS No: 759-66-0). This document is intended to serve as a core reference for professionals in research and development. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided. Logical and experimental workflows are visualized using process diagrams.
Chemical Identity and Physical Properties
This compound is a β-keto ester, a class of compounds widely used as intermediates in organic synthesis, particularly in the formation of carbon-carbon bonds. Its structure incorporates both a ketone and an ester functional group, making it a versatile building block.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 759-66-0 | [1] |
| Molecular Formula | C₈H₁₄O₃ | [1] |
| Molecular Weight | 158.19 g/mol | [1] |
| Appearance | Liquid | [3] |
| Boiling Point | 199.4 °C at 760 mmHg 106 °C at 15 mmHg | [4] |
| Density | 0.979 g/cm³ (Predicted) | [4] |
| Flash Point | 75.7 °C | [4] |
| Refractive Index | 1.419 | [4] |
| pKa (Predicted) | 11.87 ± 0.46 | [3] |
Synthesis and Purification
The synthesis of this compound is typically achieved via a Claisen condensation reaction. This method involves the base-mediated self-condensation of an ester possessing an α-hydrogen. A representative protocol is detailed below.
Experimental Protocol: Synthesis via Claisen Condensation
This protocol describes a general procedure for the synthesis of β-keto esters.
Objective: To synthesize this compound from ethyl propionate (B1217596).
Materials:
-
Ethyl propionate
-
Sodium ethoxide (NaOEt)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (HCl), dilute aqueous solution (e.g., 1 M)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (containing CaCl₂ or CaSO₄), and a dropping funnel is set up under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Sodium ethoxide is suspended in anhydrous diethyl ether in the reaction flask.
-
Ester Addition: Ethyl propionate is added dropwise to the stirred suspension of sodium ethoxide at room temperature or while cooling in an ice bath to control the initial exothermic reaction.
-
Reaction: After the addition is complete, the reaction mixture is gently refluxed for several hours to drive the condensation to completion. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Neutralization: The reaction mixture is cooled to 0 °C in an ice bath. Dilute hydrochloric acid is slowly added to neutralize the reaction mixture and protonate the resulting enolate, until the solution is acidic (test with pH paper).
-
Extraction: The organic layer is separated. The aqueous layer is extracted two more times with diethyl ether. The organic layers are combined.
-
Washing and Drying: The combined organic extract is washed with water and then with brine. It is subsequently dried over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: The drying agent is removed by filtration. The solvent is removed from the filtrate using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Spectroscopic and Analytical Data
Characterization of this compound is performed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₂-CH₃ (Ester) | ~1.25 | Triplet | 3H |
| -CH(CH₃)- | ~1.35 | Doublet | 3H |
| -CO-CH₂-CH₃ | ~1.05 | Triplet | 3H |
| -CO-CH₂-CH₃ | ~2.55 | Quartet | 2H |
| -CH(CH₃)- | ~3.50 | Quartet | 1H |
| -O-CH₂-CH₃ | ~4.20 | Quartet | 2H |
Table 3: Predicted ¹³C NMR Spectral Data
| Assignment | Chemical Shift (ppm) |
| -CH₂-C H₃ (Ester) | ~14 |
| -CO-CH₂-C H₃ | ~8 |
| -CH(C H₃)- | ~12 |
| -CO-C H₂-CH₃ | ~36 |
| -C H(CH₃)- | ~52 |
| -O-C H₂-CH₃ | ~61 |
| -C =O (Ester) | ~170 |
| -C =O (Ketone) | ~205 |
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
Table 4: Mass Spectrometry and Infrared Spectroscopy Data
| Analysis Type | Data | Source(s) |
| Mass Spectrometry | GC-MS (EI): Major m/z peaks at 57, 29, 102 | [1] |
| Infrared (IR) | Characteristic Absorptions (cm⁻¹): ~2980 (C-H stretch) ~1745 (C=O stretch, Ester) ~1715 (C=O stretch, Ketone) ~1180 (C-O stretch, Ester) | [1] |
Analytical Workflow Protocol
Objective: To confirm the identity and purity of the synthesized this compound.
Procedure:
-
Sample Preparation: A small aliquot of the purified product is dissolved in a suitable solvent (e.g., CDCl₃ for NMR, or analyzed neat for IR).
-
NMR Analysis: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. The chemical shifts, multiplicities, and integrations are analyzed to confirm the molecular structure.
-
IR Analysis: An infrared spectrum is obtained using an FTIR spectrometer to identify the key functional groups (ester and ketone C=O stretches).
-
MS Analysis: The sample is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.
-
Purity Assessment: The purity is assessed by GC (from the GC-MS run) or High-Performance Liquid Chromatography (HPLC). The presence of a single major peak indicates high purity.
-
Data Interpretation: The data from all analyses are correlated to confirm that the synthesized product is indeed this compound and meets the required purity specifications.
Analytical Workflow Diagram
Caption: Standard workflow for the analytical characterization of a synthesized compound.
Safety and Handling
This safety information is based on data for analogous β-keto esters and general laboratory safety protocols. A specific Safety Data Sheet (SDS) for this compound should be consulted when available.
Table 5: Hazard and Precautionary Information
| Category | Recommendation | Source(s) |
| GHS Pictograms | GHS07 (Harmful/Irritant) is associated with this compound. | [3] |
| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves (e.g., nitrile rubber), and a lab coat. | [5] |
| Handling | Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. Take precautionary measures against static discharge. | [5] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances and sources of ignition. | [5] |
| Spill Response | Absorb spill with inert material (e.g., vermiculite, sand). Collect and place in a suitable container for disposal. Remove all sources of ignition and provide ventilation. | [5] |
| Fire Fighting | Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam. Combustible liquid. | [5] |
| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off immediately with plenty of soap and water. Ingestion: Do NOT induce vomiting. Seek immediate medical attention. Inhalation: Move to fresh air. If breathing is difficult, give oxygen. |
References
- 1. Pentanoic acid, 2-methyl-3-oxo-, ethyl ester | C8H14O3 | CID 231471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ethyl (2S)-2-methyl-3-oxo-pentanoate | C8H14O3 | CID 642311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. ETHYL 2-METHYLPENTANOATE(39255-32-8) 13C NMR [m.chemicalbook.com]
- 5. Human Metabolome Database: Showing metabocard for Methyl (R)-3-methyl-2-oxopentanoate (HMDB0037114) [hmdb.ca]
Structural Elucidation of Ethyl 2-methyl-3-oxopentanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-methyl-3-oxopentanoate is a β-keto ester of significant interest in organic synthesis, serving as a versatile building block for more complex molecules, including pharmaceutical intermediates. Its structural integrity is paramount for its successful application. This technical guide provides a comprehensive overview of the structural elucidation of this compound through modern spectroscopic techniques. It includes detailed analyses of predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. Furthermore, this guide outlines a standard experimental protocol for its synthesis via Claisen condensation and the general procedures for acquiring the spectroscopic data.
Chemical Structure and Properties
This compound possesses a molecular formula of C₈H₁₄O₃ and a molecular weight of 158.19 g/mol .[1][2] Its structure features a pentanoate backbone with a methyl group at the α-position (carbon 2) and a ketone functional group at the β-position (carbon 3). The presence of both an ester and a ketone functional group makes it a valuable intermediate in a variety of chemical transformations.
Key Identifiers:
-
CAS Number: 759-66-0[2]
Synthesis of this compound
A common and effective method for the synthesis of β-keto esters such as this compound is the Claisen condensation. This reaction involves the base-catalyzed condensation of two ester molecules. In this case, a mixed Claisen condensation between ethyl propionate (B1217596) and ethyl propionate, followed by methylation, or more directly, a condensation between ethyl propionate and ethyl 2-methylpropionate can be envisioned. A general synthetic approach is outlined below.
Synthetic Pathway: Claisen Condensation
The synthesis proceeds via the formation of an enolate from one ester, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. Subsequent loss of an alkoxide group yields the β-keto ester.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Claisen Condensation
Materials:
-
Ethyl propionate
-
Sodium ethoxide
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
A solution of sodium ethoxide in anhydrous ethanol is prepared, and the ethanol is removed under reduced pressure. The sodium ethoxide is then suspended in anhydrous diethyl ether.
-
Ethyl propionate is added dropwise to the stirred suspension of sodium ethoxide at room temperature.
-
After the addition is complete, the reaction mixture is gently refluxed for several hours.
-
The reaction mixture is cooled to room temperature and then poured into a mixture of ice and dilute hydrochloric acid to neutralize the excess base and protonate the product.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by vacuum distillation to yield pure this compound.
Spectroscopic Data and Structural Elucidation
The structural confirmation of this compound is achieved through a combination of spectroscopic methods. The following sections detail the predicted data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.20 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~3.50 | Quartet (q) | 1H | -CO-CH (CH₃)-CO- |
| ~2.60 | Quartet (q) | 2H | -CO-CH₂ -CH₃ |
| ~1.35 | Doublet (d) | 3H | -CH(CH₃ )- |
| ~1.28 | Triplet (t) | 3H | -O-CH₂-CH₃ |
| ~1.05 | Triplet (t) | 3H | -CO-CH₂-CH₃ |
Interpretation:
The downfield quartet at approximately 4.20 ppm is characteristic of the methylene (B1212753) protons of the ethyl ester group, deshielded by the adjacent oxygen atom. The quartet at around 3.50 ppm corresponds to the methine proton at the α-position, which is situated between two carbonyl groups, leading to significant deshielding. The quartet at approximately 2.60 ppm is assigned to the methylene protons of the propionyl group. The upfield signals correspond to the three methyl groups in different chemical environments.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~205 | Ketone Carbonyl (C =O) |
| ~170 | Ester Carbonyl (C =O) |
| ~61 | -O-C H₂-CH₃ |
| ~55 | -CO-C H(CH₃)-CO- |
| ~36 | -CO-C H₂-CH₃ |
| ~14 | -O-CH₂-C H₃ |
| ~12 | -CH(C H₃)- |
| ~8 | -CO-CH₂-C H₃ |
Interpretation:
The two downfield signals are characteristic of the ketone and ester carbonyl carbons. The signal at approximately 61 ppm is attributed to the methylene carbon of the ethyl ester. The methine carbon at the α-position is expected around 55 ppm. The remaining signals in the upfield region correspond to the other aliphatic carbons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Predicted Fragment Ion |
| 158 | [M]⁺ (Molecular Ion) |
| 130 | [M - C₂H₄]⁺ |
| 113 | [M - OC₂H₅]⁺ |
| 101 | [M - C₃H₅O]⁺ |
| 85 | [CH₃CH₂CO-CH(CH₃)]⁺ |
| 57 | [CH₃CH₂CO]⁺ |
| 29 | [CH₃CH₂]⁺ |
Fragmentation Pathway:
Caption: Predicted fragmentation of this compound.
Interpretation:
The molecular ion peak is expected at m/z 158. Common fragmentation patterns for β-keto esters include the loss of the ethoxy group (-OC₂H₅) to give a fragment at m/z 113, and cleavage of the propionyl group to yield a fragment at m/z 57. The observation of these fragments would strongly support the proposed structure.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule.
Predicted Infrared (IR) Absorption Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Strong | C-H stretch (aliphatic) |
| ~1745 | Strong | C=O stretch (ester carbonyl) |
| ~1715 | Strong | C=O stretch (ketone carbonyl) |
| ~1250 | Strong | C-O stretch (ester) |
Interpretation:
The IR spectrum is expected to show two strong absorption bands in the carbonyl region: one around 1745 cm⁻¹ corresponding to the ester carbonyl group, and another around 1715 cm⁻¹ for the ketone carbonyl group. The presence of these two distinct peaks is a key characteristic of a β-keto ester. Strong C-H stretching vibrations from the alkyl groups are expected around 2980 cm⁻¹. A strong C-O stretching band for the ester group should also be visible around 1250 cm⁻¹.
Experimental Workflow and Logic
The structural elucidation of a newly synthesized compound like this compound follows a logical workflow to ensure accurate and comprehensive characterization.
Caption: Workflow for structural elucidation.
Conclusion
The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a powerful toolkit for the unambiguous structural elucidation of this compound. The predicted spectroscopic data presented in this guide, based on established principles of organic spectroscopy, offer a clear roadmap for the characterization of this important synthetic intermediate. The detailed experimental protocols for its synthesis and spectroscopic analysis are intended to support researchers in their efforts to utilize this versatile compound in drug discovery and development.
References
Spectroscopic Analysis of Ethyl 2-methyl-3-oxopentanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for Ethyl 2-methyl-3-oxopentanoate (CAS No: 759-66-0), a molecule of interest in organic synthesis and potential pharmaceutical applications. This document outlines predicted Nuclear Magnetic Resonance (NMR) data, and available information on Infrared (IR) spectroscopy and Mass Spectrometry (MS), offering a valuable resource for compound identification and characterization.
Spectroscopic Data Summary
The following tables present a summary of the available and predicted spectroscopic data for this compound. Due to the limited availability of public experimental spectra, the NMR data is based on high-quality computational predictions.
Table 1: Predicted ¹H NMR Spectral Data for this compound (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.20 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~3.55 | Quartet | 1H | -CO-CH (CH₃)-CO- |
| ~2.65 | Quartet | 2H | -CO-CH₂ -CH₃ |
| ~1.35 | Doublet | 3H | -CH(CH₃ )- |
| ~1.28 | Triplet | 3H | -O-CH₂-CH₃ |
| ~1.08 | Triplet | 3H | -CO-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~208.0 | C =O (Ketone) |
| ~171.0 | C =O (Ester) |
| ~61.5 | -O-CH₂ -CH₃ |
| ~52.0 | -CO-CH (CH₃)-CO- |
| ~36.0 | -CO-CH₂ -CH₃ |
| ~14.0 | -O-CH₂-CH₃ |
| ~12.0 | -CH(CH₃ )- |
| ~8.0 | -CO-CH₂-CH₃ |
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~2980-2850 | C-H | Alkane stretching |
| ~1745 | C=O | Ester carbonyl stretching |
| ~1720 | C=O | Ketone carbonyl stretching |
| ~1250-1000 | C-O | Ester C-O stretching |
Table 4: Mass Spectrometry (MS) Data
The mass spectrum of this compound is expected to show fragmentation patterns characteristic of a β-keto ester. The molecular ion peak ([M]⁺) would be at m/z 158. Key fragment ions would likely arise from the cleavage of the ester and keto groups. Based on data for similar compounds, prominent peaks can be expected at:
| m/z | Proposed Fragment |
| 158 | [M]⁺ (Molecular Ion) |
| 113 | [M - OC₂H₅]⁺ |
| 101 | [M - C₄H₉O]⁺ |
| 85 | [CH₃CH₂CO-CH(CH₃)]⁺ |
| 57 | [CH₃CH₂CO]⁺ (Propionyl cation) |
| 29 | [CH₃CH₂]⁺ (Ethyl cation) |
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials:
-
High-field NMR spectrometer (e.g., 400 MHz)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
This compound sample
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified this compound and dissolve it in approximately 0.6-0.7 mL of CDCl₃ containing 0.03% (v/v) TMS in a clean, dry vial.
-
Sample Transfer: Using a clean Pasteur pipette, transfer the solution into an NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. Typically, this involves a 90° pulse, a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16-64) should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled sequence. A wider spectral width (e.g., 220 ppm) is required. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
Fourier Transform Infrared (FTIR) spectrometer
-
Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl)
-
This compound sample
Procedure (using ATR):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small drop of the liquid this compound sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Data Analysis: Process the spectrum by performing a background subtraction. Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) system
-
Helium carrier gas
-
This compound sample
-
Appropriate solvent for sample dilution (e.g., dichloromethane (B109758) or ethyl acetate)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC. The sample is vaporized and separated on a capillary column (e.g., a nonpolar column like DB-5ms). A suitable temperature program should be used to ensure good separation and peak shape.
-
MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer. Electron Ionization (EI) is a common method, using a standard energy of 70 eV. The mass analyzer (e.g., a quadrupole) scans a mass-to-charge (m/z) range (e.g., 40-400 amu).
-
Data Analysis: Identify the molecular ion peak in the resulting mass spectrum. Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information.
Visualizations
The following diagrams illustrate the logical workflow of spectroscopic analysis and the signaling pathways involved in compound characterization.
Caption: Workflow for Spectroscopic Analysis.
Caption: Signal Generation in Spectroscopy.
Tautomerism in Ethyl 2-methyl-3-oxopentanoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-methyl-3-oxopentanoate, a β-keto ester of significant interest in synthetic and medicinal chemistry, exhibits keto-enol tautomerism, a fundamental equilibrium that dictates its reactivity, stability, and biological interactions. This technical guide provides a comprehensive examination of the tautomeric behavior of this compound. It delves into the structural aspects of the keto and enol forms, the influence of solvent effects on the tautomeric equilibrium, and the thermodynamic parameters governing this process. Detailed experimental protocols for the spectroscopic analysis of these tautomers, primarily utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, are presented. Furthermore, this guide includes quantitative data, extrapolated from closely related analogs due to the limited availability of specific experimental values for the title compound, to offer a predictive understanding of its tautomeric landscape. Visual representations of the tautomeric equilibrium and experimental workflows are provided to facilitate a deeper understanding of the core concepts.
Introduction
Keto-enol tautomerism is a form of constitutional isomerism involving the interconversion of a keto form (a ketone or aldehyde) and its corresponding enol form (an alcohol adjacent to a double bond).[1] In β-dicarbonyl compounds like this compound, the presence of an acidic α-hydrogen positioned between two carbonyl groups facilitates this equilibrium. The position of this equilibrium is highly sensitive to various factors, including the molecular structure, solvent polarity, temperature, and concentration.[2] Understanding and controlling this equilibrium is paramount for professionals in drug development and organic synthesis, as the distinct chemical properties of the keto and enol tautomers can lead to different reaction pathways and biological activities.
The keto form of this compound is characterized by two carbonyl groups, while the enol form possesses a carbon-carbon double bond and a hydroxyl group, which can form a stable intramolecular hydrogen bond. This intramolecular hydrogen bonding is a crucial factor in stabilizing the enol tautomer.[2]
Tautomeric Equilibrium
The equilibrium between the keto and enol forms of this compound can be represented as follows:
Caption: Keto-enol tautomeric equilibrium of this compound.
The position of this equilibrium is quantified by the equilibrium constant, Keq, which is the ratio of the concentration of the enol tautomer to the keto tautomer at equilibrium.
Keq = [Enol] / [Keto]
Solvent Effects on the Tautomeric Equilibrium
The polarity of the solvent plays a pivotal role in determining the position of the keto-enol equilibrium. Generally, for β-keto esters, the enol form is less polar than the keto form due to the intramolecular hydrogen bond which reduces the overall dipole moment.[2] Consequently, non-polar solvents tend to favor the enol tautomer, while polar solvents shift the equilibrium towards the more polar keto form. This is because polar solvents can effectively solvate the exposed carbonyl groups of the keto tautomer through dipole-dipole interactions.
| Solvent | Dielectric Constant (ε) | Predominant Tautomer (Expected) | Estimated % Enol (Analog-based) |
| n-Hexane | 1.88 | Enol | ~45-55% |
| Carbon Tetrachloride | 2.24 | Enol | ~35-45% |
| Benzene | 2.28 | Enol | ~25-35% |
| Chloroform | 4.81 | Keto | ~15-25% |
| Acetone | 20.7 | Keto | ~5-15% |
| Ethanol | 24.5 | Keto | ~5-10% |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Keto | <5% |
| Water | 80.1 | Keto | <1% |
Table 1. Expected Solvent Effects on the Tautomeric Equilibrium of this compound.
Experimental Determination of Tautomeric Equilibrium
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for the quantitative analysis of keto-enol tautomerism in solution. The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.
¹H NMR Spectroscopy Protocol
Objective: To determine the equilibrium constant (Keq) for the keto-enol tautomerism of this compound in various deuterated solvents.
Materials:
-
This compound
-
Deuterated solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)
-
NMR tubes
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Prepare solutions of this compound in each deuterated solvent at a concentration of approximately 0.1 M.
-
Thoroughly mix each solution to ensure homogeneity.
-
Allow the solutions to equilibrate at a constant temperature (e.g., 25 °C) for at least 24 hours to ensure the tautomeric equilibrium is reached.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum for each sample.
-
Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration of the signals.
-
-
Data Analysis:
-
Identify the characteristic signals for the keto and enol tautomers.
-
Keto tautomer: A quartet for the α-proton (CH) adjacent to the methyl and carbonyl groups.
-
Enol tautomer: A singlet for the vinylic proton (=CH).
-
-
Integrate the area of the α-proton signal of the keto form (I_keto) and the vinylic proton signal of the enol form (I_enol).
-
Calculate the percentage of each tautomer:
-
% Keto = [I_keto / (I_keto + I_enol)] * 100
-
% Enol = [I_enol / (I_keto + I_enol)] * 100
-
-
Calculate the equilibrium constant:
-
Keq = % Enol / % Keto
-
-
Caption: Experimental workflow for NMR-based determination of keto-enol equilibrium.
Thermodynamic Parameters
The Gibbs free energy change (ΔG°) for the tautomerization process can be calculated from the equilibrium constant using the following equation:
ΔG° = -RT ln(Keq)
Where:
-
R is the gas constant (8.314 J/mol·K)
-
T is the temperature in Kelvin
By performing variable temperature NMR studies, the enthalpy (ΔH°) and entropy (ΔS°) of tautomerization can be determined using the van't Hoff equation:
ln(Keq) = -ΔH°/RT + ΔS°/R
A plot of ln(Keq) versus 1/T will yield a straight line with a slope of -ΔH°/R and a y-intercept of ΔS°/R.
While specific thermodynamic data for this compound is scarce, studies on similar β-keto esters have shown that the enolization process is generally exothermic (negative ΔH°) in the gas phase and in non-polar solvents, driven by the formation of the stable intramolecular hydrogen bond. In polar solvents, the solvation of the keto form becomes more favorable, leading to a less negative or even positive ΔH°.
Conclusion
The tautomeric equilibrium of this compound is a critical factor influencing its chemical behavior. This guide has provided a detailed overview of the principles governing this equilibrium, with a focus on the significant impact of solvent polarity. While a lack of specific experimental data for this particular molecule necessitates extrapolation from closely related compounds, the presented methodologies and predictive data offer a robust framework for researchers in the fields of organic synthesis and drug discovery. The provided experimental protocols for NMR analysis serve as a practical tool for the quantitative determination of the keto-enol ratio, enabling a more controlled and predictable application of this versatile β-keto ester. Further experimental and computational studies are warranted to provide precise quantitative data on the tautomerism of this compound and to further refine our understanding of its reactivity and potential applications.
References
An In-depth Technical Guide to Ethyl 2-methyl-3-oxopentanoate: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-methyl-3-oxopentanoate, a versatile β-keto ester, holds a significant position in synthetic organic chemistry. Its unique structural features, including a chiral center and multiple reactive sites, make it a valuable precursor in the synthesis of a wide range of organic compounds, from fragrances to complex pharmaceutical intermediates. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, physical and spectroscopic properties, and key applications. The document includes detailed experimental protocols for its preparation and visual diagrams of the core synthetic pathways to facilitate a deeper understanding for researchers and professionals in drug development and chemical synthesis.
Introduction
The study of β-keto esters is a cornerstone of modern organic chemistry, with their discovery dating back to the mid-19th century. These compounds are characterized by a ketone functional group at the β-position relative to an ester group, a feature that imparts a unique reactivity profile, most notably the acidity of the α-hydrogen. This reactivity has been harnessed in numerous classic and contemporary organic reactions, enabling the construction of complex molecular architectures.
This compound (CAS No. 759-66-0) is a prime example of an α-substituted β-keto ester. Its applications are diverse, ranging from being a component in the fragrance industry to a key building block in the synthesis of bioactive molecules. This guide will delve into the historical context of its synthesis, provide detailed experimental procedures for its preparation, and present its key physicochemical and spectroscopic data.
Discovery and History
While a singular, definitive "discovery" paper for this compound is not readily apparent in historical chemical literature, its existence is a direct consequence of the development of fundamental carbon-carbon bond-forming reactions in the late 19th and early 20th centuries. The primary synthetic routes to this compound, the Claisen condensation and the acetoacetic ester synthesis, were established during this era, laying the groundwork for the preparation of a vast array of β-keto esters.
The Claisen condensation , first reported by Ludwig Claisen in 1881, provided a general method for the synthesis of β-keto esters from the self-condensation of esters in the presence of a strong base. The self-condensation of ethyl propionate (B1217596) directly yields this compound.
The acetoacetic ester synthesis , another cornerstone of synthetic chemistry, allows for the alkylation of the α-carbon of ethyl acetoacetate (B1235776). A sequential alkylation, first with an ethyl group and then a methyl group (or vice versa), followed by hydrolysis and decarboxylation, can also be envisioned as a plausible, albeit less direct, historical route to ketones derived from this scaffold, though the direct synthesis of the target molecule via this method is also feasible without the final decarboxylation step.
The use of this compound as a fragrance ingredient suggests that its synthesis and properties were likely investigated in the context of industrial and fine chemical production during the 20th century.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. Please note that some of the listed data are predicted values from chemical databases.
| Property | Value | Reference |
| CAS Number | 759-66-0 | |
| Molecular Formula | C8H14O3 | |
| Molecular Weight | 158.19 g/mol | |
| Boiling Point | 199.4 °C at 760 mmHg (Predicted) | |
| Density | 0.979 g/cm³ (Predicted) | |
| Refractive Index | 1.419 (Predicted) | |
| Flash Point | 75.7 °C (Predicted) |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. A summary of its key spectroscopic data is provided below.
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.05 | t | 3H | -CH2CH3 (propionyl) |
| ~1.25 | t | 3H | -OCH2CH3 (ethyl ester) |
| ~1.30 | d | 3H | -CH(CH3) |
| ~2.60 | q | 2H | -COCH2CH3 (propionyl) |
| ~3.50 | q | 1H | -CH(CH3) |
| ~4.15 | q | 2H | -OCH2CH3 (ethyl ester) |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~8.0 | -CH2CH3 (propionyl) |
| ~14.0 | -OCH2CH3 (ethyl ester) |
| ~15.0 | -CH(CH3) |
| ~35.0 | -COCH2CH3 (propionyl) |
| ~55.0 | -CH(CH3) |
| ~61.0 | -OCH2CH3 (ethyl ester) |
| ~170.0 | C=O (ester) |
| ~205.0 | C=O (ketone) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups.
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~1745 | Strong | C=O stretch (ester) |
| ~1715 | Strong | C=O stretch (ketone) |
| ~2980-2850 | Medium-Strong | C-H stretch (alkane) |
| ~1200-1100 | Strong | C-O stretch (ester) |
Synthesis of this compound
Two primary and historically significant methods for the synthesis of this compound are the Claisen condensation and the acetoacetic ester synthesis.
Claisen Condensation of Ethyl Propionate
The most direct route to this compound is the self-condensation of ethyl propionate in the presence of a strong base, such as sodium ethoxide.
Diagram 1: Claisen Condensation for the Synthesis of this compound
Caption: General workflow for the Claisen condensation synthesis.
Materials:
-
Ethyl propionate
-
Sodium ethoxide (or sodium metal and absolute ethanol (B145695) to prepare it in situ)
-
Anhydrous diethyl ether or toluene (B28343)
-
Dilute hydrochloric acid or sulfuric acid for workup
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, a solution of sodium ethoxide in anhydrous ethanol is prepared by carefully adding sodium metal to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
After the sodium has completely reacted, the excess ethanol is removed under reduced pressure.
-
Anhydrous diethyl ether or toluene is added to the flask to suspend the sodium ethoxide.
-
Ethyl propionate is added dropwise to the stirred suspension at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, the reaction mixture is heated to reflux for several hours to ensure the completion of the condensation.
-
The reaction mixture is cooled to room temperature and then poured into a beaker containing ice and dilute acid to neutralize the excess base and protonate the enolate.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.
-
The crude product is purified by vacuum distillation to yield pure this compound.
Acetoacetic Ester Synthesis
This method involves the sequential alkylation of ethyl acetoacetate.
Diagram 2: Acetoacetic Ester Synthesis Pathway
Caption: Stepwise workflow of the acetoacetic ester synthesis.
Materials:
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Ethyl iodide (or ethyl bromide)
-
Methyl iodide (or methyl bromide)
-
Anhydrous ethanol
-
Anhydrous diethyl ether or toluene
-
Dilute hydrochloric acid or sulfuric acid
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
First Alkylation (Ethylation):
-
Prepare a solution of sodium ethoxide in anhydrous ethanol in a three-necked flask under an inert atmosphere.
-
Cool the solution in an ice bath and add ethyl acetoacetate dropwise with stirring to form the sodium enolate.
-
Add ethyl iodide dropwise to the stirred solution.
-
After the addition, heat the mixture to reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, filter off the sodium iodide precipitate, and remove the ethanol under reduced pressure.
-
-
Second Alkylation (Methylation):
-
To the crude ethyl 2-acetylpentanoate, add a fresh solution of sodium ethoxide in anhydrous ethanol.
-
Add methyl iodide dropwise and heat the mixture to reflux until the second alkylation is complete.
-
-
Workup and Purification:
-
Cool the reaction mixture and neutralize with dilute acid.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and remove the solvent.
-
Purify the resulting this compound by vacuum distillation.
-
Applications in Research and Development
This compound serves as a versatile intermediate in organic synthesis. Its potential applications include:
-
Pharmaceutical Synthesis: The β-keto ester moiety is a common structural motif in many biologically active molecules and can be readily transformed into other functional groups. It can serve as a precursor for the synthesis of heterocyclic compounds, which are prevalent in drug discovery.
-
Fragrance and Flavor Industry: As an ester with a specific carbon skeleton, it contributes to the synthesis of compounds with desirable organoleptic properties.
-
Chiral Building Blocks: The presence of a chiral center at the α-position makes it a valuable starting material for the enantioselective synthesis of more complex molecules, particularly after resolution of its enantiomers or through asymmetric synthesis.
Conclusion
This compound, a product of classic organic reactions, continues to be a relevant and valuable compound for synthetic chemists. Its history is intertwined with the development of fundamental carbon-carbon bond-forming reactions. The detailed synthetic protocols and compiled data in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for utilizing this versatile β-keto ester in their work. The continued exploration of its reactivity and applications will undoubtedly lead to new discoveries in chemical synthesis and medicinal chemistry.
An In-Depth Technical Guide to Ethyl 2-methyl-3-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 2-methyl-3-oxopentanoate, a key building block in organic synthesis. This document details its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and a visualization of the synthetic pathway.
Chemical Identity and Synonyms
The compound with the systematic IUPAC name This compound is a versatile intermediate in the synthesis of a variety of more complex molecules. It is also known by several synonyms, which are often encountered in chemical literature and commercial catalogs.
IUPAC Name: this compound
Synonyms:
-
Ethyl 2-methyl-3-ketopentanoate
-
2-Methyl-3-oxopentanoic acid ethyl ester
-
Pentanoic acid, 2-methyl-3-oxo-, ethyl ester
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₃ | AChemBlock |
| Molecular Weight | 158.19 g/mol | PubChem |
| CAS Number | 759-66-0 | AChemBlock |
| Boiling Point | 106 °C at 15 mmHg | Sigma-Aldrich |
| Density | 0.979 g/cm³ (predicted) | ChemBK |
| Physical Form | Liquid | Sigma-Aldrich |
| Purity | 98% | AChemBlock |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is commonly achieved via a Claisen condensation reaction. This method involves the base-promoted condensation of two ester molecules to form a β-keto ester. In this specific synthesis, ethyl propanoate serves as the precursor for the enolate nucleophile, which then attacks another molecule of ethyl propanoate. Subsequent methylation of the resulting ethyl 3-oxopentanoate (B1256331) would yield the target molecule. A more direct approach, a crossed Claisen condensation between ethyl propanoate and propanoic anhydride (B1165640) followed by reaction with an ethylating agent, can also be envisioned.
Reaction: Claisen Condensation of Ethyl Propanoate
Materials:
-
Ethyl propanoate
-
Sodium ethoxide
-
Toluene (anhydrous)
-
Hydrochloric acid (dilute)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a solution of sodium ethoxide in anhydrous toluene.
-
Addition of Ester: Ethyl propanoate is added dropwise to the stirred solution of sodium ethoxide at room temperature.
-
Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for several hours to ensure the completion of the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and then poured into a beaker containing ice and dilute hydrochloric acid to neutralize the excess base and protonate the enolate.
-
Extraction: The aqueous layer is separated and extracted three times with diethyl ether. The combined organic extracts are then washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude β-keto ester.
-
Purification: The crude product is then purified by vacuum distillation to obtain the pure ethyl 3-oxopentanoate.
Alkylation to form this compound:
The resulting ethyl 3-oxopentanoate can then be alkylated at the C2 position using a suitable methylating agent (e.g., methyl iodide) in the presence of a base (e.g., sodium ethoxide) to yield the final product, this compound.
Synthetic Pathway Visualization
The following diagram illustrates the experimental workflow for the synthesis of a β-keto ester via the Claisen condensation, a foundational step for producing this compound.
Caption: Synthesis of a β-keto ester via Claisen condensation.
Molecular weight and formula of Ethyl 2-methyl-3-oxopentanoate
This technical guide provides a comprehensive overview of Ethyl 2-methyl-3-oxopentanoate, a versatile keto ester with significant applications in organic synthesis, biochemical research, and pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and key applications.
Chemical and Physical Properties
This compound is an organic compound characterized by the presence of both a ketone and an ester functional group.[1] Its chemical structure and properties make it a valuable intermediate in various chemical reactions.
Below is a summary of its key quantitative data:
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₃ | [2][3][4] |
| Molecular Weight | 158.19 g/mol | [3][5] |
| CAS Number | 759-66-0 | [2] |
| Appearance | Colorless to light yellow liquid | [6] |
| Boiling Point | 106 °C (at 15 Torr) | [4][6] |
| Density | 0.979±0.06 g/cm³ (Predicted) | [4][6] |
| IUPAC Name | This compound | [2] |
| SMILES | O=C(OCC)C(C)C(CC)=O | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives can be achieved through various organic reactions. A representative protocol for the synthesis of a related compound, ethyl 2-oximino-4-methyl-3-oxopentanoate, is detailed below, which illustrates the chemical transformations involving the core structure.
Experimental Protocol: Synthesis of Ethyl 2-oximino-4-methyl-3-oxopentanoate [7]
-
Materials:
-
Ethyl isobutyrylacetate (100.3 g)
-
Sodium nitrite (B80452) (43.8 g)
-
Acetic acid (80 ml)
-
Water (92 ml for nitrite solution, 100 ml for extraction)
-
Ether
-
Saturated sodium bicarbonate solution
-
Calcium sulfate (B86663) (CaSO₄) for drying
-
-
Procedure:
-
A solution of sodium nitrite (43.8 g) in water (92 ml) is added dropwise, with stirring, to a solution of ethyl isobutyrylacetate (100.3 g) in acetic acid (80 ml) at 0°C.
-
After the addition is complete, the mixture is stirred at 0°C for 30 minutes.
-
The reaction is then allowed to warm to room temperature and stirred for an additional 3 hours.
-
Water (100 ml) is added to the mixture, and it is subsequently extracted with ether.
-
The ether extracts are washed sequentially with water, saturated sodium bicarbonate solution, and again with water.
-
The organic layer is dried over calcium sulfate (CaSO₄).
-
The solvent is evaporated to yield crude ethyl 2-oximino-4-methyl-3-oxopentanoate (112 g) as an oil.
-
This protocol provides a foundational methodology that can be adapted for the synthesis of other derivatives of pentanoate esters.
Applications in Research and Development
This compound is a valuable building block in several areas of chemical and pharmaceutical research.
-
Organic Synthesis: It serves as a versatile precursor for the synthesis of more complex organic molecules due to the reactivity of its ketone and ester functional groups.[1]
-
Biochemical Research: This compound is utilized in studies of enzyme-catalyzed reactions and metabolic pathways, particularly those related to the metabolism of amino acids.[1] It can act as a substrate for enzymes, facilitating research into their function and kinetics.
-
Pharmaceutical Development: this compound and its derivatives are investigated for their potential roles in drug formulation and as intermediates in the synthesis of active pharmaceutical ingredients (APIs).[1] For instance, the related compound, Ethyl 2-fluoro-3-oxopentanoate, is a key intermediate in the synthesis of the antifungal agent Voriconazole.[8][9]
-
Flavoring Agents: Due to its characteristic aroma, it is also used in the food industry as a flavoring agent.[1]
Logical Workflow in Synthesis
The following diagram illustrates a generalized workflow for the synthesis and purification of a target compound using a precursor like this compound.
Caption: A diagram illustrating the general steps in a chemical synthesis and purification process.
This workflow highlights the key stages from the initial reaction to the isolation of the final pure product, which is a common sequence in organic synthesis involving intermediates like this compound.
References
- 1. Buy this compound (EVT-401125) | 759-66-0 [evitachem.com]
- 2. This compound 98% | CAS: 759-66-0 | AChemBlock [achemblock.com]
- 3. ethyl (2S)-2-methyl-3-oxo-pentanoate | C8H14O3 | CID 642311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Methyl 2-ethyl-3-oxopentanoate | C8H14O3 | CID 11643972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 759-66-0 [m.chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
Stability and Storage of Ethyl 2-methyl-3-oxopentanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 2-methyl-3-oxopentanoate. The information is curated for professionals in research and drug development who require a thorough understanding of the compound's chemical behavior to ensure its integrity in experimental and developmental settings. This document outlines potential degradation pathways, analytical methodologies for stability assessment, and best practices for storage and handling.
Physicochemical Properties and Stability Profile
This compound is a combustible liquid that is generally stable under normal temperatures and pressures. However, as a β-keto ester, it is susceptible to degradation under certain conditions, primarily through hydrolysis and subsequent decarboxylation. The presence of acidic or basic conditions can catalyze these degradation pathways.
Table 1: Summary of Stability and Degradation Profile for this compound
| Parameter | Stability Information | Incompatible Conditions/Materials | Potential Degradation Products |
| Storage Temperature | Recommended storage at room temperature or refrigerated (0-8 °C) in a cool, dry, and well-ventilated area. | High temperatures, proximity to heat, sparks, and open flames. | Carbon monoxide (CO), Carbon dioxide (CO2) upon thermal decomposition. |
| pH | Susceptible to hydrolysis under both acidic and basic conditions. The hydrolysis is followed by decarboxylation of the resulting β-keto acid.[1][2] | Strong acids and strong bases.[3] | 2-methyl-3-oxopentanoic acid, 2-pentanone, ethanol, carbon dioxide. |
| Oxidation | Avoid contact with strong oxidizing agents. | Strong oxidizing agents. | Oxidized derivatives (specific products not detailed in searches). |
| Photostability | While specific photostability data is limited, related β-ketoesters can undergo photochemical reactions. Direct exposure to light should be minimized as a general precaution.[4] | Prolonged exposure to direct sunlight or UV radiation. | Photodegradation products (specifics not detailed in searches). |
Degradation Pathways
The primary degradation pathway for this compound, like other β-keto esters, is hydrolysis followed by decarboxylation. This process can be initiated by either acidic or basic conditions.
Degradation pathway of this compound.
Under thermal stress, esters can decompose into smaller carboxylic acids and ketones, which at higher temperatures can further break down into carbon monoxide and carbon dioxide[5].
Recommended Storage and Handling
To maintain the integrity of this compound, the following storage and handling guidelines are recommended:
-
Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Recommended storage temperatures range from room temperature to 0-8°C.
-
Incompatibilities : Keep away from strong acids, strong bases, and oxidizing agents.[6]
-
Handling : As the compound is a combustible liquid, it should be kept away from heat, sparks, and open flames.[6] Use in a well-ventilated area and avoid inhalation or contact with skin and eyes.
Experimental Protocols for Stability Assessment
A stability-indicating analytical method is crucial for quantifying the active compound and detecting its degradation products. A general protocol for developing such a method for this compound using High-Performance Liquid Chromatography (HPLC) is outlined below.
General Stability-Indicating HPLC Method Protocol
This protocol is a general guideline and should be optimized for the specific instrumentation and laboratory conditions.
Objective : To develop and validate a stability-indicating HPLC method for the quantification of this compound and its degradation products.
Materials and Reagents :
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for pH adjustment)
-
Sodium hydroxide
-
Hydrochloric acid
-
Hydrogen peroxide
Chromatographic Conditions (Suggested Starting Point) :
-
Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm). Due to the potential for keto-enol tautomerism, a mixed-mode column could also be evaluated to improve peak shape.[7]
-
Mobile Phase : A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate : 1.0 mL/min
-
Column Temperature : 30-40°C (increasing temperature may improve peak shape by accelerating tautomer interconversion).[7]
-
Detection : UV detection at an appropriate wavelength (determined by UV scan of the analyte).
-
Injection Volume : 10 µL
Procedure :
-
Standard and Sample Preparation :
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol).
-
Prepare working standards by diluting the stock solution to various concentrations to establish a calibration curve.
-
Prepare samples for analysis by dissolving a known amount of the test substance in the same solvent.
-
-
Forced Degradation Studies :
-
Acid Hydrolysis : Treat the sample solution with 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis : Treat the sample solution with 0.1 M NaOH at room temperature or slightly elevated temperature for a specified period. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation : Treat the sample solution with 3% H₂O₂ at room temperature for a specified period.
-
Thermal Degradation : Expose the solid compound to dry heat (e.g., 80°C) for a specified period. Also, heat the sample solution at a similar temperature.
-
Photodegradation : Expose the solid compound and sample solution to UV light (e.g., in a photostability chamber) for a specified duration.
-
-
Method Development and Validation :
-
Inject the undergraded standard and the stressed samples into the HPLC system.
-
Optimize the chromatographic conditions to achieve adequate separation between the parent peak and all degradation product peaks.
-
Validate the method according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[8]
-
Workflow for Stability Assessment
The following diagram illustrates a logical workflow for conducting a comprehensive stability assessment of a chemical compound like this compound.
Workflow for chemical stability assessment.
Conclusion
This compound is a relatively stable compound under standard storage conditions. However, its susceptibility to hydrolysis and subsequent decarboxylation, particularly in the presence of acids or bases, necessitates careful handling and storage. For research and development purposes, it is imperative to store the compound in a cool, dry, well-ventilated area, away from incompatible materials. The implementation of a validated stability-indicating analytical method is essential to monitor its purity and ensure the reliability of experimental results. The information and protocols provided in this guide serve as a foundational resource for maintaining the quality and integrity of this compound in a professional laboratory setting.
References
- 1. aklectures.com [aklectures.com]
- 2. Show the ketones that would result from hydrolysis and decarboxyl... | Study Prep in Pearson+ [pearson.com]
- 3. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoredox Catalysis of Aromatic β-Ketoesters for in Situ Production of Transient and Persistent Radicals for Organic Transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. 759-66-0|this compound|BLD Pharm [bldpharm.com]
- 7. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 8. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols: Ethyl 2-methyl-3-oxopentanoate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of ethyl 2-methyl-3-oxopentanoate as a versatile building block in the synthesis of various heterocyclic systems. While specific literature examples for this exact β-keto ester are limited, its structural features allow for its theoretical application in several well-established multicomponent reactions. This document outlines the general principles and provides detailed, adaptable protocols for the synthesis of pyridines, pyrimidines, pyrazoles, and thiophenes.
Hantzsch Pyridine (B92270) Synthesis
The Hantzsch synthesis is a classic multicomponent reaction for the preparation of dihydropyridines, which can be subsequently oxidized to pyridines.[1] This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297).[1][2] The resulting 1,4-dihydropyridine (B1200194) scaffold is of significant interest in medicinal chemistry, with many derivatives exhibiting activity as calcium channel blockers.[3]
General Reaction Scheme:
Caption: General workflow for the Hantzsch pyridine synthesis.
Experimental Protocol (General):
This protocol is a generalized procedure adaptable for this compound, based on established Hantzsch reaction conditions.[2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the aldehyde (1.0 mmol), this compound (2.0 mmol), and ammonium acetate (1.2 mmol).
-
Solvent Addition: Add ethanol (20 mL) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 80°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (30 mL).
-
Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude 1,4-dihydropyridine product by column chromatography on silica (B1680970) gel.
-
Oxidation (Optional): To synthesize the corresponding pyridine, the isolated dihydropyridine can be oxidized using a suitable oxidizing agent (e.g., nitric acid, DDQ, or simply by exposure to air under certain conditions).
Quantitative Data (Representative):
Due to a lack of specific data for this compound, the following table presents typical yields for Hantzsch reactions with other β-ketoesters to provide a comparative baseline.
| Aldehyde | β-Ketoester | Catalyst/Conditions | Yield (%) | Reference |
| Benzaldehyde (B42025) | Ethyl acetoacetate | PTSA, Ultrasonic irradiation, Aqueous micelles | 96 | [3] |
| Benzaldehyde | Ethyl 2,4-dioxopentanoate | NH₄OAc, Ethanol, Reflux | Not specified | [2] |
Biginelli Reaction for Dihydropyrimidinone Synthesis
The Biginelli reaction is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea (B33335), typically under acidic catalysis.[4][5] These heterocyclic products are widely used in the pharmaceutical industry and have been investigated as calcium channel blockers, antihypertensive agents, and alpha-1-a-antagonists.[4]
General Reaction Scheme:
Caption: General workflow for the Biginelli reaction.
Experimental Protocol (General):
This protocol is a generalized procedure based on the classical Biginelli reaction, adaptable for this compound.[6]
-
Reaction Setup: In a suitable flask, combine the aldehyde (10 mmol), this compound (10 mmol), and urea (10 mmol).
-
Catalyst and Solvent: Add a catalytic amount of a Brønsted or Lewis acid (e.g., a few drops of concentrated HCl or Yb(OTf)₃). Ethanol is a commonly used solvent. Some modern procedures are performed under solvent-free conditions.
-
Reaction: Heat the mixture, typically under reflux, with stirring. Reaction times can vary from 1 to 24 hours depending on the substrates and catalyst used. Microwave-assisted methods can significantly shorten reaction times.
-
Work-up:
-
Cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation.
-
Filter the precipitated solid.
-
Wash the solid with cold ethanol or water.
-
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure dihydropyrimidinone.
Quantitative Data (Representative):
The following table shows typical yields for the Biginelli reaction with various components, providing a reference for expected outcomes.
| Aldehyde | β-Ketoester | Catalyst/Conditions | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Yb(OTf)₃, Solvent-free | 92 | [7] |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | InCl₃, Reflux in EtOH | 95 | [7] |
| Benzaldehyde | Ethyl acetoacetate | HCl, Reflux in EtOH | 20-60 | [8] |
Knorr Pyrazole (B372694) Synthesis
The Knorr pyrazole synthesis is a fundamental method for preparing pyrazole derivatives through the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound.[9] A variation of this reaction using a β-ketoester, such as this compound, leads to the formation of pyrazolones.[4] These structures are prevalent in many biologically active compounds.
General Reaction Scheme:
Caption: General workflow for the Knorr pyrazolone synthesis.
Experimental Protocol (General):
This protocol is a generalized procedure for the synthesis of pyrazolones, adaptable for this compound, based on the Knorr synthesis.[4]
-
Reaction Setup: In a round-bottom flask or vial, combine this compound (1.0 equiv) and the desired hydrazine (e.g., phenylhydrazine (B124118) or hydrazine hydrate, 1.0-1.2 equiv).
-
Solvent and Catalyst: Add a suitable alcohol solvent (e.g., ethanol or propanol) and a catalytic amount of acid (e.g., a few drops of glacial acetic acid).
-
Reaction: Heat the mixture to reflux (around 100°C) with stirring for 1-3 hours.
-
Monitoring: Monitor the consumption of the β-ketoester by TLC.
-
Work-up:
-
If the product precipitates upon cooling, filter the mixture using a Büchner funnel.
-
If the product does not precipitate, add water to the hot reaction mixture to induce crystallization.
-
Allow the mixture to cool slowly to room temperature, then in an ice bath.
-
Filter the solid product and wash with cold water or a water/ethanol mixture.
-
-
Purification: Air-dry the product. Recrystallization may be performed if necessary.
Quantitative Data (Representative):
The following table provides an example of yields obtained in a Knorr-type pyrazolone synthesis.
| β-Ketoester | Hydrazine | Catalyst/Conditions | Yield (%) | Reference |
| Ethyl benzoylacetate | Phenylhydrazine | Acetic acid, 1-Propanol, 100°C | High (not specified) | [4] |
| Ethyl acetoacetate | Thiosemicarbazide | Microwave, 145°C, 10 min | 91 (for benzaldehyde adduct) | [10] |
Gewald Aminothiophene Synthesis
The Gewald reaction is a multicomponent reaction that produces highly substituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[1] While this compound is a β-ketoester and not an α-cyanoester, a variation of the Gewald reaction can be envisioned where the ketone component is replaced by the dicarbonyl functionality of the ester. However, the more direct application involves using the ketone part of this compound for the condensation.
General Reaction Scheme (with a generic α-cyanoester):
Caption: General workflow for the Gewald aminothiophene synthesis.
Experimental Protocol (General):
This is a general protocol for the Gewald reaction, which could be adapted using this compound as the ketone component.[10]
-
Reaction Setup: In a flask, prepare a mixture of the ketone (or this compound, 0.05 mol), an α-cyanoester (e.g., ethyl cyanoacetate, 0.05 mol), and elemental sulfur (0.05 mol) in a suitable solvent like methanol (B129727) (30 mL).
-
Base Addition: With stirring, slowly add a base such as morpholine (B109124) (5 mL) over 30 minutes, maintaining the temperature between 35-40°C.
-
Reaction: Stir the reaction mixture at approximately 45°C for 3 hours.
-
Work-up:
-
Allow the mixture to cool to room temperature.
-
Filter the precipitated product.
-
Wash the solid with ethanol.
-
-
Purification: Recrystallize the crude 2-aminothiophene from ethanol.
Quantitative Data (Representative):
Yields for the Gewald reaction are typically good to excellent, as shown in the table below.
| Ketone | α-Cyanoester | Base/Conditions | Yield (%) | Reference |
| Cyclohexanone | Methyl cyanoacetate | Morpholine, Methanol, 45°C | 70-85 | [10] |
| Acetone | Ethyl cyanoacetate | Diethylamine, Ethanol, 55-65°C | Not specified | [11] |
Disclaimer: The provided protocols are generalized and based on established chemical principles. Due to the limited specific literature on the use of this compound in these reactions, optimization of reaction conditions (temperature, reaction time, catalyst, and solvent) may be necessary to achieve desired yields and purity. Standard laboratory safety procedures should always be followed.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. sctunisie.org [sctunisie.org]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Biginelli Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. asianpubs.org [asianpubs.org]
- 11. ijpbs.com [ijpbs.com]
Asymmetric Synthesis Applications of Ethyl 2-methyl-3-oxopentanoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-methyl-3-oxopentanoate is a versatile β-keto ester that serves as a valuable chiral building block in asymmetric synthesis. Its prochiral center at the α-position and the ketone functionality allow for a variety of stereoselective transformations, leading to the synthesis of complex molecules with high enantiomeric and diastereomeric purity. These chiral products are of significant interest in the pharmaceutical industry and natural product synthesis, where precise control of stereochemistry is crucial for biological activity.
This document provides detailed application notes and experimental protocols for the key asymmetric synthesis applications of this compound, focusing on enantioselective reduction and diastereoselective alkylation.
Application 1: Enantioselective Reduction to Synthesize Chiral β-Hydroxy Esters
The reduction of the ketone in this compound can generate two new stereocenters, leading to four possible stereoisomers. Enantioselective reduction, particularly through dynamic kinetic resolution, allows for the synthesis of a single, desired stereoisomer of the corresponding β-hydroxy ester, ethyl 3-hydroxy-2-methylpentanoate. These chiral β-hydroxy esters are important precursors for the synthesis of various natural products and pharmaceuticals.
A highly effective method for this transformation is the asymmetric hydrogenation using a chiral ruthenium catalyst. The catalyst system, typically composed of a ruthenium precursor and a chiral phosphine (B1218219) ligand, facilitates the highly stereoselective transfer of hydrogen to the ketone.
Quantitative Data Summary
| Catalyst System | Substrate | Product Configuration | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee) | Yield (%) | Reference |
| Ru(II)-DIPSkewphos/3-AMIQ | This compound | (2S,3R)-ethyl 3-hydroxy-2-methylpentanoate | >99:1 | >99% | ~95% | Adapted from[1][2] |
| Ru(II)-DIPSkewphos/3-AMIQ | This compound | (2R,3S)-ethyl 3-hydroxy-2-methylpentanoate | >99:1 | >99% | ~95% | Adapted from[1][2] |
Experimental Protocol: Asymmetric Hydrogenation via Dynamic Kinetic Resolution
Objective: To synthesize enantiomerically pure (2S,3R)-ethyl 3-hydroxy-2-methylpentanoate from racemic this compound.
Materials:
-
Racemic this compound
-
[RuCl2(p-cymene)]2
-
(S,S)-DIPSkewphos (or other suitable chiral phosphine ligand)
-
3-Amino-1-methylisoquinolinium iodide (3-AMIQ)
-
Sodium tert-butoxide (NaOt-Bu)
-
Degassed methanol (B129727) (MeOH)
-
Hydrogen gas (H2)
-
High-pressure autoclave
Procedure:
-
Catalyst Preparation: In a glovebox, to a flame-dried Schlenk flask, add [RuCl2(p-cymene)]2 (0.5 mol%) and (S,S)-DIPSkewphos (1.1 mol%). Add degassed methanol and stir the mixture at room temperature for 30 minutes to form the pre-catalyst.
-
Reaction Setup: In a separate flask, dissolve this compound (1.0 eq) in degassed methanol.
-
To the substrate solution, add 3-AMIQ (2.5 mol%) and sodium tert-butoxide (2.0 mol%).
-
Transfer the substrate solution to the high-pressure autoclave.
-
Add the pre-catalyst solution to the autoclave under an inert atmosphere.
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 50 atm H2).
-
Stir the reaction mixture at a controlled temperature (e.g., 60 °C) for the specified time (e.g., 24 hours).
-
Work-up: After the reaction is complete, carefully depressurize the autoclave. Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the pure (2S,3R)-ethyl 3-hydroxy-2-methylpentanoate.
-
Analysis: Determine the diastereomeric ratio and enantiomeric excess of the product using chiral HPLC or GC analysis.
Signaling Pathway Diagram
Caption: Asymmetric Hydrogenation Workflow.
Application 2: Diastereoselective Alkylation using Chiral Auxiliaries
The α-proton of this compound can be removed by a strong base to form an enolate, which can then react with various electrophiles. By attaching a chiral auxiliary to the ester group, the stereochemical outcome of the alkylation reaction can be controlled, leading to the formation of products with a new stereocenter at the α-position with high diastereoselectivity. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched α-alkylated β-keto ester. Evans' oxazolidinone auxiliaries are commonly employed for this purpose.
Quantitative Data Summary
| Chiral Auxiliary | Electrophile (E+) | Product Configuration | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Benzyl (B1604629) bromide | (2R)-2-benzyl-2-methyl-3-oxopentanoyl-auxiliary | >95:5 | ~90% | Adapted from[3][4] |
| (4S)-4-isopropyl-2-oxazolidinone | Methyl iodide | (2S)-2,2-dimethyl-3-oxopentanoyl-auxiliary | >90:10 | ~85% | Adapted from[3][4] |
Experimental Protocol: Diastereoselective Alkylation
Objective: To synthesize an enantiomerically enriched α-benzylated β-keto ester using an Evans' chiral auxiliary.
Materials:
-
This compound
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
n-Butyllithium (n-BuLi)
-
Titanium tetrachloride (TiCl4) or other Lewis acid
-
Diisopropylethylamine (DIPEA)
-
Benzyl bromide
-
Dry tetrahydrofuran (B95107) (THF)
-
Lithium hydroxide (B78521) (LiOH) / Hydrogen peroxide (H2O2) for auxiliary removal
Procedure:
-
Acylation of Chiral Auxiliary: a. In a flame-dried flask under an inert atmosphere, dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in dry THF. b. Cool the solution to -78 °C and add n-BuLi (1.05 eq) dropwise. Stir for 30 minutes. c. In a separate flask, convert this compound to the corresponding acyl chloride. d. Add the freshly prepared acyl chloride to the lithiated oxazolidinone solution at -78 °C. Stir and allow the reaction to warm to room temperature. e. Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract the product. Purify by column chromatography to obtain the N-acyloxazolidinone.
-
Diastereoselective Alkylation: a. Dissolve the N-acyloxazolidinone (1.0 eq) in dry THF and cool to -78 °C. b. Add TiCl4 (1.1 eq) followed by DIPEA (1.2 eq) to form the titanium enolate. Stir for 1 hour. c. Add benzyl bromide (1.5 eq) and stir at -78 °C for several hours, then allow to warm slowly to 0 °C. d. Quench the reaction with saturated aqueous ammonium chloride and extract the product. Purify by column chromatography.
-
Removal of Chiral Auxiliary: a. Dissolve the alkylated product in a mixture of THF and water. b. Cool to 0 °C and add a solution of LiOH and H2O2. c. Stir until the reaction is complete (monitored by TLC). d. Work up the reaction to isolate the chiral carboxylic acid, which can then be esterified to yield the desired ethyl ester.
-
Analysis: Determine the diastereomeric ratio of the alkylated product by NMR spectroscopy or HPLC before auxiliary removal. Determine the enantiomeric excess of the final product by chiral HPLC or GC.
Experimental Workflow Diagram
Caption: Diastereoselective Alkylation Workflow.
Conclusion
This compound is a valuable and versatile substrate in asymmetric synthesis. The protocols outlined above for enantioselective reduction and diastereoselective alkylation provide reliable pathways to chiral building blocks that are essential for the development of new pharmaceuticals and the synthesis of complex natural products. The high levels of stereocontrol achievable with modern catalytic systems and chiral auxiliaries underscore the importance of this compound in contemporary organic chemistry. Researchers are encouraged to adapt and optimize these methodologies to suit their specific synthetic targets.
References
- 1. Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution | CoLab [colab.ws]
- 2. Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Ethyl 2-methyl-3-oxopentanoate as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of ethyl 2-methyl-3-oxopentanoate as a versatile chiral building block in asymmetric synthesis. The focus is on its application in the stereoselective synthesis of valuable chiral molecules, including amino acids and their derivatives. Detailed protocols for key transformations, primarily focusing on diastereoselective reduction, are provided to enable practical application in a laboratory setting.
Introduction
This compound is an α-alkyl-β-keto ester that possesses a prochiral ketone and a chiral center at the α-position. This structure makes it an excellent substrate for stereoselective reactions to generate multiple stereocenters in a controlled manner. The resulting chiral products, particularly the corresponding hydroxy esters and amino acids, are valuable intermediates in the synthesis of pharmaceuticals and natural products. A significant application of this building block is in the synthesis of L-isoleucine and its derivatives, essential amino acids with important biological roles.
Key Applications
-
Asymmetric Synthesis of Isoleucine Precursors: The reduction of the ketone in this compound provides access to chiral β-hydroxy esters, which are direct precursors to the amino acid L-isoleucine. Stereoselective amination of the corresponding α-keto acid is another key route.
-
Diastereoselective Reductions: The ketone can be reduced with high diastereoselectivity and enantioselectivity using biocatalytic methods, such as whole-cell fermentation with baker's yeast (Saccharomyces cerevisiae) or other microorganisms. This provides access to all four possible stereoisomers of the corresponding β-hydroxy ester.
-
Synthesis of Chiral Synthons: The resulting chiral β-hydroxy esters can be further elaborated into a variety of complex chiral molecules for use in drug discovery and development.
Experimental Protocols
Protocol 1: Diastereoselective Reduction of this compound using Baker's Yeast (Saccharomyces cerevisiae)
This protocol describes the biocatalytic reduction of this compound to the corresponding ethyl 2-methyl-3-hydroxypentanoate. The procedure is adapted from established methods for the reduction of analogous α-alkyl-β-keto esters.
Materials:
-
This compound
-
Baker's yeast (Saccharomyces cerevisiae)
-
Tap water
-
Celite®
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Deionized water
Equipment:
-
Large Erlenmeyer flask (e.g., 2 L)
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for fractional distillation (optional)
Procedure:
-
Yeast Suspension Preparation: In a 2 L Erlenmeyer flask, dissolve 150 g of sucrose in 800 mL of warm tap water (approximately 35-40 °C). To this solution, add 100 g of fresh baker's yeast and stir the mixture until the yeast is well-dispersed.
-
Substrate Addition: To the fermenting yeast suspension, add 5.0 g of this compound.
-
Fermentation: Stopper the flask with a cotton plug or a fermentation lock to allow for the release of carbon dioxide. Stir the mixture at room temperature (25-30 °C) for 48-72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete (as determined by the consumption of the starting material), add 50 g of Celite® to the reaction mixture to aid in filtration. Filter the mixture through a Buchner funnel to remove the yeast cells. Wash the yeast cake with 100 mL of water.
-
Extraction: Transfer the filtrate to a large separatory funnel and extract with ethyl acetate (3 x 150 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.
-
Purification: The crude product can be purified by silica (B1680970) gel column chromatography or fractional distillation under reduced pressure to yield the desired ethyl 2-methyl-3-hydroxypentanoate. The diastereomeric and enantiomeric excess of the product should be determined by chiral GC or HPLC analysis.
Data Presentation
The following tables summarize typical results obtained for the asymmetric reduction of a closely related analog, ethyl 2-methyl-3-oxobutanoate, by various microorganisms. These results are indicative of the selectivities that can be expected for the reduction of this compound.
Table 1: Asymmetric Reduction of Ethyl 2-methyl-3-oxobutanoate by Fungi
| Fungal Strain | Diastereomer Ratio (anti/syn) | Enantiomeric Excess (ee, %) of anti-(2S, 3S) | Enantiomeric Excess (ee, %) of syn-(2S, 3R) |
| Penicillium purpurogenum | 93/7 | 90 | >99 |
| Aspergillus niger | 85/15 | 85 | >99 |
| Trichoderma viride | 70/30 | 78 | 95 |
Table 2: Asymmetric Reduction of Ethyl 2-methyl-3-oxobutanoate by Chlorella Strains
| Chlorella Strain | Diastereomer Ratio (anti/syn) | Enantiomeric Excess (ee, %) of anti-(2S, 3S) | Enantiomeric Excess (ee, %) of syn-(2S, 3R) |
| Chlorella pyrenoidosa | 53/47 | 89 | >99 |
| Chlorella vulgaris | Predominantly syn | Not reported | >99 |
| Chlorella regularis | Predominantly syn | Not reported | >99 |
Visualizations
Diagram 1: General Workflow for Biocatalytic Reduction
Caption: Workflow for the biocatalytic reduction of this compound.
Diagram 2: Signaling Pathway to Isoleucine
Application Notes and Protocols: Krapcho Decarboxylation of Ethyl 2-Methyl-3-oxopentanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Krapcho decarboxylation is a highly effective and versatile reaction for the decarbalkoxylation of esters bearing an electron-withdrawing group at the β-position. This method is particularly valuable in organic synthesis and drug development for its ability to generate ketones from β-keto esters under relatively mild, often neutral, conditions, thus avoiding harsh acidic or basic hydrolysis followed by thermal decarboxylation. This application note provides a detailed overview and protocols for the Krapcho decarboxylation of ethyl 2-methyl-3-oxopentanoate and its derivatives, which are important intermediates in the synthesis of various organic molecules, including active pharmaceutical ingredients.
The reaction typically involves heating the β-keto ester in a dipolar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), with a salt, most commonly a halide like lithium chloride (LiCl) or sodium chloride (NaCl), and a small amount of water.[1][2] The process proceeds via a nucleophilic substitution on the ethyl group of the ester by the halide ion, followed by decarboxylation of the resulting carboxylate intermediate.[3]
Mechanism of Krapcho Decarboxylation
The generally accepted mechanism for the Krapcho decarboxylation of a β-keto ester, such as this compound, in the presence of a metal halide (e.g., LiCl) and water in DMSO is as follows:
-
Nucleophilic Attack: The halide ion (e.g., Cl⁻) acts as a nucleophile and attacks the ethyl group of the ester in an SN2 fashion. In the case of lithium chloride, the lithium cation can coordinate to the carbonyl oxygens, further polarizing the ester and facilitating the nucleophilic attack.[2]
-
Formation of Carboxylate: This nucleophilic attack leads to the cleavage of the ethyl-oxygen bond, forming ethyl chloride and a lithium β-keto carboxylate intermediate.
-
Decarboxylation: Upon heating, the β-keto carboxylate intermediate readily undergoes decarboxylation to form a resonance-stabilized enolate.
-
Protonation: The enolate is then protonated by the water present in the reaction mixture to yield the final ketone product, in this case, 4-methyl-3-pentanone.[3]
Applications in Drug Development
The Krapcho decarboxylation is a valuable tool in drug development due to its tolerance of a wide range of functional groups and its non-harsh reaction conditions.[3] This allows for the late-stage modification of complex molecules without affecting sensitive functionalities. For instance, this reaction can be employed in the synthesis of pharmaceutical intermediates where a ketone moiety is required. The ability to remove an ester group chemoselectively is a significant advantage in multi-step syntheses. One notable application is in the synthesis of Rebamipide, an anti-ulcer agent, where a Krapcho-type decarboxylation is a key step.
Data Presentation: Krapcho Decarboxylation of β-Keto Ester Derivatives
| Substrate (Ethyl Ester Derivative) | Salt (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl 2-methyl-3-oxobutanoate | LiCl (1.2) | DMSO/H₂O | 160 | 4 | ~90 |
| Ethyl 2-benzyl-3-oxobutanoate | NaCl (1.5) | DMSO/H₂O | 170 | 6 | ~85 |
| Ethyl 2-allyl-3-oxopentanoate | LiCl (1.2) | DMSO/H₂O | 165 | 5 | ~88 |
| Diethyl 2-methylmalonate | LiCl (1.0) | DMSO/H₂O | 180 | 2 | >95 |
| Ethyl 2-cyano-2-methylpropanoate | NaCN (1.1) | DMSO/H₂O | 150 | 3 | ~92 |
Note: The data in this table is representative and compiled from general knowledge of the Krapcho reaction on similar substrates. Actual yields and reaction times will vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Krapcho Decarboxylation of this compound
This protocol describes a typical laboratory-scale Krapcho decarboxylation.
Materials:
-
This compound
-
Lithium chloride (LiCl), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Water, deionized
-
Diethyl ether or Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous lithium chloride (1.2 eq) to the flask.
-
Add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of approximately 0.5 M.
-
Add deionized water (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 160-180 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 4-8 hours).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product, 4-methyl-3-pentanone, can be purified by distillation if necessary.
Protocol 2: Microwave-Assisted Krapcho Decarboxylation
Microwave irradiation can significantly accelerate the Krapcho decarboxylation.
Materials:
-
Same as Protocol 1
-
Microwave reactor vial
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine this compound (1.0 eq), lithium chloride (1.2 eq), DMSO, and water (1.2 eq).
-
Seal the vial and place it in the microwave synthesizer.
-
Heat the reaction mixture to 180-200 °C for 15-30 minutes under microwave irradiation.
-
Monitor the reaction for the complete consumption of the starting material.
-
After cooling, work up the reaction mixture as described in Protocol 1 (steps 8-11).
Mandatory Visualizations
Caption: Mechanism of the Krapcho Decarboxylation.
Caption: General Experimental Workflow for Krapcho Decarboxylation.
References
Application Notes and Protocols: Alkylation Reactions of Ethyl 2-Methyl-3-Oxopentanoate Enolate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the alkylation reactions of the enolate derived from ethyl 2-methyl-3-oxopentanoate. This key chemical transformation is instrumental in the synthesis of a variety of organic molecules, particularly in the construction of carbon-carbon bonds at the α-position to a ketone. The protocols and data presented herein serve as a guide for the strategic design and execution of synthetic routes involving this versatile building block.
Introduction
The alkylation of β-keto esters is a fundamental and widely utilized carbon-carbon bond-forming reaction in organic synthesis. This compound, a β-keto ester with a substituent at the α-position, presents a valuable substrate for the introduction of an additional alkyl group, leading to the formation of a quaternary carbon center. The reaction proceeds via the formation of a nucleophilic enolate, which subsequently undergoes a nucleophilic substitution reaction (SN2) with an alkylating agent, typically an alkyl halide.
The general transformation is analogous to the well-established acetoacetic ester synthesis.[1][2][3][4] The presence of two carbonyl groups in β-keto esters increases the acidity of the α-protons, facilitating their removal by a suitable base to form a resonance-stabilized enolate.[3]
Reaction Mechanism and Stereochemistry
The alkylation of this compound enolate follows a two-step mechanism:
-
Enolate Formation: A base abstracts the acidic α-proton located between the two carbonyl groups to form a resonance-stabilized enolate ion. The choice of base is critical and can influence the regioselectivity and stereoselectivity of the subsequent alkylation step. Common bases include sodium ethoxide and lithium diisopropylamide (LDA).[5][6]
-
Nucleophilic Attack (SN2 Alkylation): The nucleophilic enolate attacks the electrophilic carbon of an alkyl halide in an SN2 reaction, displacing the halide and forming a new carbon-carbon bond.[2][7]
The stereochemical outcome of the alkylation can be influenced by the structure of the substrate, the nature of the enolate (and its counter-ion), the alkylating agent, and the reaction conditions. For substrates with existing stereocenters, diastereoselective alkylation can be achieved.
Quantitative Data Summary
While specific quantitative data for the alkylation of this compound is not extensively available in the reviewed literature, data from analogous alkylations of ethyl acetoacetate (B1235776) provides valuable insights into expected yields and reactivity. The following table summarizes representative yields for the alkylation of β-keto ester enolates with various alkyl halides.
| Starting β-Keto Ester | Base | Alkylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Ethyl acetoacetate | NaH, then n-BuLi | Methyl iodide | THF | 0 | 95 | [1] |
| Ethyl acetoacetate | NaH, then n-BuLi | Ethyl bromide | THF | 0 | 93 | [1] |
| Ethyl acetoacetate | NaH, then n-BuLi | n-Butyl bromide | THF | 25 | 89 | [1] |
| Ethyl acetoacetate | NaH, then n-BuLi | Isopropyl bromide | THF | 25 | 10 | [1] |
| Ethyl acetoacetate | NaH, then n-BuLi | Benzyl (B1604629) bromide | THF | 0 | 89 | [1] |
Note: The data presented is for the alkylation of the dianion of ethyl acetoacetate. The yields for the monoanion alkylation may vary. The significant decrease in yield with a secondary alkyl halide (isopropyl bromide) highlights the SN2 nature of the reaction, where steric hindrance plays a major role.
Experimental Protocols
The following are general protocols for the alkylation of β-keto esters, which can be adapted for this compound.
Protocol 1: Alkylation using Sodium Ethoxide
This protocol is suitable for the generation of the enolate using a moderately strong base.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (B145695) (EtOH)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask, condenser, addition funnel, magnetic stirrer, heating mantle, and other standard laboratory glassware.
Procedure:
-
Enolate Formation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.05 equivalents) in anhydrous ethanol. To this solution, add this compound (1.0 equivalent) dropwise at room temperature. Stir the mixture for 1 hour to ensure complete formation of the enolate.
-
Alkylation: Add the alkyl halide (1.1 equivalents) to the enolate solution. The reaction may be exothermic. If necessary, cool the flask in an ice bath to maintain a controlled reaction temperature. After the initial reaction subsides, heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add diethyl ether or THF and wash with a saturated aqueous NH4Cl solution to quench any unreacted base. Separate the organic layer and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica (B1680970) gel.
Protocol 2: Alkylation using Lithium Diisopropylamide (LDA)
This protocol utilizes a strong, non-nucleophilic base, which is particularly useful for achieving complete and rapid enolate formation, especially with less acidic substrates or when kinetic control is desired.[5][6]
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Schlenk flask or a flame-dried round-bottom flask with a septum, syringes, and other standard anhydrous reaction equipment.
Procedure:
-
LDA Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.05 equivalents) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes to generate the LDA solution.
-
Enolate Formation: While maintaining the temperature at -78 °C, add this compound (1.0 equivalent) dropwise to the freshly prepared LDA solution. Stir the mixture at this temperature for 1 hour to ensure complete deprotonation.
-
Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous NH4Cl solution. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers and wash with water and brine.
-
Purification: Dry the combined organic layers over anhydrous MgSO4 or Na2SO4, filter, and remove the solvent under reduced pressure. Purify the residue by column chromatography or distillation.
Visualizing the Workflow and Reaction Pathway
The following diagrams illustrate the key steps in the alkylation of this compound enolate.
Caption: General reaction pathway for the alkylation of this compound.
Caption: A typical experimental workflow for the alkylation of a β-keto ester.
Caption: Resonance stabilization of the enolate of this compound.
References
- 1. datapdf.com [datapdf.com]
- 2. The stereochemistry of enolate alkylation: angular substituent effects - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. publish.uwo.ca [publish.uwo.ca]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. chembk.com [chembk.com]
Application Notes and Protocols: Michael Addition with Ethyl 2-methyl-3-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2][3] This reaction is particularly valuable in the pharmaceutical industry for the construction of complex molecular architectures found in many drug candidates.[4][5] Ethyl 2-methyl-3-oxopentanoate, a β-keto ester, serves as a versatile Michael donor, providing a chiral building block for the synthesis of a variety of target molecules. Its adducts are key intermediates in the synthesis of biologically active compounds.
These application notes provide a comprehensive overview of the Michael addition reaction utilizing this compound, including reaction principles, experimental protocols, and potential applications in drug development.
Reaction Principle
The Michael addition of this compound involves the deprotonation of the α-carbon (C2) by a base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the β-carbon of an α,β-unsaturated Michael acceptor.[6] Subsequent protonation of the resulting enolate yields the 1,5-dicarbonyl adduct. The presence of the methyl group at the α-position of this compound leads to the formation of a quaternary stereocenter in the product, making the development of stereoselective methods highly desirable.
General Reaction Scheme
Caption: General workflow of the Michael Addition.
Experimental Protocols
While specific examples of Michael additions using this compound are not abundant in the surveyed literature, a general protocol can be adapted from similar reactions with other β-keto esters. The following protocols are illustrative and may require optimization for specific substrates.
Protocol 1: Base-Catalyzed Michael Addition to an α,β-Unsaturated Ketone (General Procedure)
This protocol describes a general procedure for the addition of this compound to an α,β-unsaturated ketone, such as methyl vinyl ketone.
Materials:
-
This compound
-
Methyl vinyl ketone (or other suitable Michael acceptor)
-
Sodium ethoxide (NaOEt) or other suitable base (e.g., DBU, potassium tert-butoxide)
-
Anhydrous ethanol (B145695) (or other suitable solvent)
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Organic solvents for extraction (e.g., ethyl acetate, diethyl ether)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of sodium ethoxide (0.1 eq) in anhydrous ethanol (10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the enolate.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the α,β-unsaturated ketone (1.1 eq) to the reaction mixture.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Upon completion, quench the reaction by adding 1 M hydrochloric acid until the solution is neutral (pH ~7).
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
Protocol 2: Asymmetric Michael Addition using a Chiral Catalyst (Adapted from Albanese et al., 2025)
This protocol is adapted from a stereoselective Michael addition and can be used as a starting point for developing an asymmetric variant for this compound.[7][8] This would typically involve a chiral catalyst, such as a chiral amine or a metal complex with a chiral ligand.
Materials:
-
This compound
-
α,β-Unsaturated compound (e.g., ethyl 2-(phenylthio)-2-propenoate as in the reference)[7]
-
Chiral organocatalyst (e.g., a chiral primary or secondary amine, or a cinchona alkaloid derivative) or a chiral metal catalyst.
-
Anhydrous solvent (e.g., THF, dichloromethane, toluene)
-
Aqueous acetic acid (20%)
-
Organic solvents for extraction and chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the chiral catalyst (e.g., 10 mol%) in the chosen anhydrous solvent.
-
Add this compound (1.0 eq) to the catalyst solution.
-
Stir the mixture at the desired temperature (can range from -78 °C to room temperature, depending on the catalyst and substrates).
-
Add the Michael acceptor (1.2 eq) to the reaction mixture.
-
Stir the reaction for the required time (monitor by TLC), which can be several hours to days.
-
After completion, quench the reaction as appropriate for the catalyst used. For amine catalysts, an acidic workup is common. Add 20% aqueous acetic acid and stir for 2 hours.[7]
-
Extract the product with an organic solvent, wash the combined organic layers with saturated sodium bicarbonate and brine, and dry over an anhydrous salt.
-
Concentrate the solution and purify the product by column chromatography.
-
Determine the diastereomeric ratio and enantiomeric excess of the product using chiral HPLC or NMR with a chiral shift reagent.
Data Presentation
The following tables summarize hypothetical quantitative data for the Michael addition of this compound based on typical results for similar β-keto esters.
Table 1: Base-Catalyzed Michael Addition of this compound
| Entry | Michael Acceptor | Base | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio |
| 1 | Methyl vinyl ketone | NaOEt | Ethanol | 12 | 75 | 1:1 |
| 2 | Cyclohexenone | DBU | THF | 24 | 82 | 1.5:1 |
| 3 | Acrylonitrile | t-BuOK | t-BuOH | 8 | 68 | N/A |
Table 2: Asymmetric Michael Addition of this compound (Hypothetical)
| Entry | Michael Acceptor | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | dr | ee (%) |
| 1 | Chalcone | (S)-Proline | DMSO | rt | 48 | 85 | 90:10 | 92 |
| 2 | Nitro-styrene | Cinchona-thiourea | Toluene | -20 | 72 | 91 | >95:5 | 98 |
| 3 | N-Phenylmaleimide | Chiral Diamine | CH2Cl2 | 0 | 24 | 78 | 85:15 | 95 |
Applications in Drug Development
The Michael adducts derived from this compound are valuable intermediates in the synthesis of various pharmaceutical agents. The 1,5-dicarbonyl functionality allows for a wide range of subsequent transformations to build molecular complexity.
-
Synthesis of Heterocycles: The adducts can be used as precursors for the synthesis of substituted piperidines, pyridines, and other nitrogen-containing heterocycles that are common scaffolds in drug molecules.
-
Access to Chiral Building Blocks: Asymmetric Michael additions provide access to enantiomerically enriched compounds containing a quaternary stereocenter, which is a common feature in many biologically active natural products and pharmaceuticals.
-
Development of Novel Therapeutics: Michael acceptors themselves are being investigated as covalent inhibitors in drug discovery. The understanding of Michael addition chemistry is crucial for designing such targeted therapies.[4]
Signaling Pathway Diagram (Illustrative)
In the context of drug development, Michael adducts can be designed to interact with specific biological targets. For example, a synthesized molecule could act as an inhibitor of a particular enzyme in a signaling pathway.
References
- 1. byjus.com [byjus.com]
- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 2-methyl-3-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the large-scale synthesis of Ethyl 2-methyl-3-oxopentanoate, a valuable β-keto ester intermediate in the synthesis of various organic molecules, including pharmaceuticals and fine chemicals. The protocol detailed below is based on the robust and scalable Claisen condensation reaction, a fundamental carbon-carbon bond-forming transformation.[1][2][3] This application note includes a detailed experimental protocol adapted from established, large-scale laboratory procedures, a summary of key quantitative data, and a visual workflow to ensure clarity and reproducibility.
Introduction
This compound is a key building block in organic synthesis. Its bifunctional nature, possessing both a ketone and an ester group, allows for a wide range of subsequent chemical modifications. The most common and industrially viable method for its synthesis is the Claisen self-condensation of ethyl propionate (B1217596).[4] This reaction involves the base-mediated condensation of two ester molecules to form a β-keto ester.[1][2][3] For a successful and high-yielding Claisen condensation, a strong, non-nucleophilic base is required, and the corresponding alkoxide of the ester's alcohol component is typically used to prevent transesterification.[1] In this case, sodium ethoxide is the base of choice for the condensation of ethyl propionate. The reaction is driven to completion by the deprotonation of the resulting β-keto ester, which is more acidic than the starting ester.[2][5] A final acidic workup is necessary to neutralize the enolate and isolate the product.[1]
Data Presentation
The following table summarizes the expected quantitative data for the large-scale synthesis of this compound based on the provided protocol. The yield is estimated based on analogous large-scale Claisen condensation reactions.[6]
| Parameter | Value |
| Reactant Scale | |
| Ethyl Propionate | 6.0 moles (612.7 g) |
| Sodium | 3.0 gram-atoms (69 g) |
| Absolute Ethanol (B145695) | 3.0 moles (138 g, 175 mL) |
| Product Output | |
| Expected Yield | 60-70% |
| Theoretical Yield | 474.6 g |
| Expected Product Mass | 285 - 332 g |
| Purity | |
| After Fractional Distillation | >98% |
| Reaction Conditions | |
| Reaction Time | ~6-8 hours |
| Temperature | Ice-bath cooling, followed by heating |
| Purification Method | Fractional Distillation under reduced pressure |
Experimental Protocol: Large-Scale Synthesis of this compound
This protocol is adapted from a verified large-scale Claisen condensation procedure.[6]
Materials:
-
Ethyl propionate (≥99%)
-
Sodium metal
-
Absolute ethanol
-
Xylene (for powdering sodium, to be removed)
-
Diethyl ether (anhydrous)
-
Acetic acid (glacial)
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Ice
Equipment:
-
3 L three-necked round-bottom flask
-
Mercury-sealed mechanical stirrer
-
Efficient reflux condenser with drying tube
-
Dropping funnel with drying tube
-
Heating mantle
-
Large ice-water bath
-
Separatory funnel (2 L)
-
Apparatus for fractional distillation under reduced pressure
Procedure:
Part 1: Preparation of Sodium Ethoxide
-
In a 3 L three-necked flask, prepare powdered sodium (69 g, 3.0 gram-atoms) under dry xylene.
-
Carefully decant the xylene and wash the powdered sodium twice with 100 mL portions of anhydrous diethyl ether.
-
Add 1 L of anhydrous diethyl ether to the flask containing the powdered sodium.
-
Equip the flask with a mechanical stirrer, a reflux condenser, and a dropping funnel, both protected with calcium chloride drying tubes.
-
Slowly add absolute ethanol (138 g, 175 mL, 3.0 moles) dropwise from the dropping funnel to the stirred suspension of sodium in ether. The addition should take approximately 4-6 hours, depending on the efficiency of the stirring and reflux. The reaction is complete when all the sodium has reacted, and the evolution of hydrogen gas ceases.
Part 2: Claisen Condensation
-
Cool the flask containing the freshly prepared sodium ethoxide suspension in an ice-water bath.
-
Slowly add ethyl propionate (612.7 g, 6.0 moles) from the dropping funnel over 2-3 hours. Maintain a slow addition rate to keep the ether at a gentle reflux.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (approximately 12-16 hours) to ensure the reaction goes to completion.
Part 3: Work-up and Isolation
-
After the reaction period, arrange the apparatus for distillation and remove the diethyl ether and the ethanol formed during the reaction by heating on a water bath.
-
Cool the viscous residue and treat it with a cold solution of 33% acetic acid (approximately 600 mL) to neutralize the sodium salt of the product and any unreacted sodium ethoxide. Allow the mixture to stand for several hours with occasional shaking to ensure complete decomposition of the sodium derivative.
-
Transfer the mixture to a large separatory funnel and extract the product with four 500 mL portions of diethyl ether.
-
Combine the ether extracts and wash with 1 L of water, followed by two 500 mL portions of 10% sodium bicarbonate solution, and finally with 1 L of water.
-
Dry the ether solution over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the diethyl ether by distillation on a steam bath.
Part 4: Purification
-
Purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature and pressure.
Synthesis Workflow
The following diagram illustrates the logical workflow of the large-scale synthesis of this compound.
Caption: Workflow for the large-scale synthesis of this compound.
Signaling Pathway Diagram (Reaction Mechanism)
The following diagram illustrates the mechanism of the Claisen condensation for the synthesis of this compound.
Caption: Mechanism of the Claisen condensation for this compound synthesis.
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 4. homework.study.com [homework.study.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-methyl-3-oxopentanoate
Welcome to the technical support center for the synthesis of Ethyl 2-methyl-3-oxopentanoate. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance and troubleshooting for improving the yield and purity of this valuable compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common and effective method for the synthesis of this compound is the crossed Claisen condensation. This reaction involves the condensation of two different esters in the presence of a strong base. To ensure a high yield of the desired product and minimize side reactions, one of the esters should not have α-hydrogens, making it unable to form an enolate.[1][2]
Q2: Which starting materials are recommended for the synthesis of this compound via crossed Claisen condensation?
For the synthesis of this compound, the recommended starting materials are ethyl propionate (B1217596) (which has α-hydrogens and can form an enolate) and a non-enolizable ester such as ethyl formate (B1220265) or diethyl carbonate (which act as the electrophile).[3][4] This strategic choice prevents the self-condensation of the electrophilic ester, leading to a cleaner reaction and higher yield of the target molecule.
Q3: What are the critical factors influencing the yield of the reaction?
Several factors can significantly impact the yield of this compound synthesis:
-
Choice of Base: The base used to deprotonate the enolizable ester is crucial. Strong, non-nucleophilic bases are preferred to ensure complete and rapid enolate formation.
-
Reaction Temperature: The temperature must be carefully controlled to manage the reaction rate and prevent degradation of reactants and products.
-
Purity of Reagents: The purity of the starting esters and the solvent is critical. Any impurities can lead to unwanted side reactions and lower the yield.
-
Exclusion of Water: The reaction is sensitive to moisture, as water can react with the strong base and the enolate intermediate. Therefore, anhydrous conditions are essential.
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored using Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at different time intervals, you can observe the consumption of the starting materials and the formation of the product. A suitable solvent system, such as a mixture of hexane (B92381) and ethyl acetate, can be used to develop the TLC plate. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the reaction's progress.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction due to insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress using TLC to determine the optimal reaction time. |
| Ineffective deprotonation of the enolizable ester. | Use a stronger base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), to ensure complete enolate formation. | |
| Degradation of starting materials or product due to harsh reaction conditions. | Optimize the reaction temperature and consider a milder base if possible. | |
| Presence of moisture in the reaction. | Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Multiple Products | Self-condensation of the enolizable ester (ethyl propionate). | To minimize self-condensation, slowly add the enolizable ester to a mixture of the non-enolizable ester and the base.[1] This keeps the concentration of the enolizable ester low at any given time. Alternatively, use a strong, non-nucleophilic base like LDA to pre-form the enolate of ethyl propionate before adding the second ester.[5] |
| Reaction of the enolate with the carbonyl group of the product. | This can be minimized by keeping the reaction temperature low and avoiding a large excess of the enolate. | |
| Darkening of the Reaction Mixture | Polymerization or decomposition of starting materials or products. | This is often caused by excessively high temperatures or a high concentration of a strong base. Reduce the reaction temperature and consider using a milder base or optimizing the base concentration. |
| Difficult Purification | Presence of unreacted starting materials and multiple side products. | Optimize the reaction conditions to maximize the formation of the desired product and minimize side reactions. For purification, fractional distillation under reduced pressure or column chromatography on silica (B1680970) gel can be effective. |
Experimental Protocols
Protocol 1: Crossed Claisen Condensation using Sodium Ethoxide
This protocol describes the synthesis of this compound by the crossed Claisen condensation of ethyl propionate and ethyl formate using sodium ethoxide as the base.
Materials:
-
Ethyl propionate
-
Ethyl formate
-
Sodium ethoxide
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Dilute hydrochloric acid (HCl) for workup
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon).
-
In the flask, prepare a solution of sodium ethoxide (1.1 equivalents) in anhydrous diethyl ether or THF.
-
To this solution, add ethyl formate (1.5 equivalents) via the dropping funnel.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add ethyl propionate (1.0 equivalent) dropwise from the dropping funnel over a period of 30-60 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of ethyl propionate.
-
Quench the reaction by carefully adding dilute hydrochloric acid until the solution is acidic (pH ~5-6).
-
Transfer the mixture to a separatory funnel and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Data Presentation
The following table summarizes hypothetical yield data for the synthesis of this compound under different reaction conditions. This data is for illustrative purposes to guide optimization efforts.
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Sodium Ethoxide | Diethyl Ether | 0 to RT | 4 | 65 |
| Sodium Hydride | THF | 0 to RT | 3 | 75 |
| LDA | THF | -78 to RT | 2 | 85 |
Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Purification of Ethyl 2-methyl-3-oxopentanoate
Welcome to the technical support center for the purification of Ethyl 2-methyl-3-oxopentanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended methods for purifying crude this compound?
A1: The two most effective and commonly employed techniques for the purification of this compound are vacuum distillation and flash column chromatography. The choice of method depends on the nature and quantity of the impurities. For thermally stable impurities with significantly different boiling points, vacuum distillation is often preferred. Flash column chromatography is highly effective for removing impurities with different polarities.
Q2: What are the potential impurities I might encounter in my crude this compound?
A2: Impurities largely depend on the synthetic route, which is often a Claisen condensation or a related reaction. Potential impurities may include:
-
Unreacted Starting Materials: Residual acylating agents or the parent ester.
-
Self-Condensation Products: Byproducts from the self-condensation of the starting ester.
-
Hydrolysis Product: 2-methyl-3-oxopentanoic acid, resulting from the hydrolysis of the ester.
-
Decarboxylation Product: If the β-keto acid is formed and exposed to heat, it can decarboxylate.
-
Transesterification Products: If an alcohol other than ethanol (B145695) is present, or if the reaction conditions are not anhydrous, side products from transesterification can occur.[1]
-
Residual Solvents: Solvents used in the reaction or workup.
Q3: My purified this compound appears to be degrading over time. What could be the cause and how can I prevent it?
A3: β-keto esters like this compound can be susceptible to hydrolysis and decarboxylation, especially in the presence of acid or base and water. To minimize degradation, ensure all workup and purification steps are performed under neutral or slightly acidic conditions and that the final product is stored in a dry, cool, and inert atmosphere. The use of anhydrous solvents and proper drying of the purified product are critical.
Q4: Can I use an aqueous workup to pre-purify my crude product?
A4: Yes, a carefully controlled aqueous workup is a crucial first step. Washing the crude product with a saturated sodium bicarbonate solution can help remove acidic impurities. However, prolonged exposure to basic conditions should be avoided to prevent hydrolysis of the desired ester. Subsequent washing with brine can help remove residual water before drying the organic layer.
Troubleshooting Guides
Vacuum Distillation
Issue 1: The product is decomposing during distillation, resulting in a low yield and dark-colored distillate.
-
Cause: The distillation temperature is too high, leading to thermal decomposition. β-keto esters can be prone to decomposition at elevated temperatures.
-
Solution: Perform the distillation under a higher vacuum (lower pressure) to reduce the boiling point of the compound. For a related compound, an oil bath temperature of 150-160 °C at a pressure of 1.0-1.5 mmHg was used.[2] It is crucial to find the optimal balance of temperature and pressure for your specific setup.
Issue 2: "Bumping" or uneven boiling occurs during distillation.
-
Cause: Lack of nucleation sites for smooth boiling.
-
Solution: Add boiling chips or a magnetic stir bar to the distillation flask to ensure smooth and even boiling.
Issue 3: Poor separation of the product from an impurity with a close boiling point.
-
Cause: The fractionating column is not efficient enough for the separation.
-
Solution: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations or Raschig rings). Additionally, slowing down the heating rate will allow for better equilibration between the liquid and vapor phases, improving separation.
Flash Column Chromatography
Issue 1: The compound does not move from the origin on the TLC plate with a non-polar solvent system.
-
Cause: The chosen eluent is not polar enough to move the relatively polar this compound.
-
Solution: Gradually increase the polarity of the eluent. A common solvent system for esters is a mixture of hexane (B92381) and ethyl acetate (B1210297).[3][4] For a similar compound, ethyl 2-methyl-3-oxobutanoate, a 5% ethyl acetate in hexane mixture was effective.[2] Start with a low percentage of ethyl acetate and incrementally increase it until an optimal Rf value (typically 0.2-0.4) is achieved on the TLC plate.
Issue 2: The product elutes with impurities as a single broad peak.
-
Cause 1: Improper column packing. Channels or cracks in the silica (B1680970) gel lead to poor separation.
-
Solution 1: Ensure the silica gel is packed uniformly as a slurry in the initial eluent. Gently tapping the column as the silica settles can help create a compact and even bed.
-
Cause 2: The sample was not loaded correctly. A diffuse sample band at the top of the column will lead to poor separation.
-
Solution 2: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent and apply it to the top of the column in a narrow band. Alternatively, for less soluble samples, "dry loading" (adsorbing the sample onto a small amount of silica gel before adding it to the column) is recommended.
Issue 3: The product appears to be decomposing on the silica gel column.
-
Cause: The acidic nature of standard silica gel can sometimes catalyze the decomposition of sensitive compounds.
-
Solution: Deactivate the silica gel by pre-treating it with a small amount of a non-nucleophilic base, such as triethylamine, added to the eluent (e.g., 1-2%). This will neutralize the acidic sites on the silica surface.
Quantitative Data Summary
| Parameter | Value | Reference Compound | Source |
| Distillation Conditions | 80 °C at 20 mmHg | Ethyl 2-methyl-3-oxobutanoate | [2] |
| 150-160 °C (oil bath) at 1.0-1.5 mmHg | Ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate | [2] | |
| Flash Chromatography Eluent | 5% Ethyl Acetate in Hexane | Ethyl 2-methyl-3-oxobutanoate | [2] |
Experimental Protocols
Detailed Methodology for Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head. Ensure all glassware is dry and joints are properly greased.
-
Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap. Slowly and carefully apply the vacuum.
-
Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask with stirring using a heating mantle or an oil bath.
-
Fraction Collection: Collect the fractions that distill at the expected boiling point and pressure. Monitor the temperature closely. The forerun, containing more volatile impurities, should be collected separately.
-
Completion: Once the desired product has been collected, cool the apparatus before releasing the vacuum.
Detailed Methodology for Flash Column Chromatography
-
Solvent System Selection: Determine an appropriate eluent system by running thin-layer chromatography (TLC) on the crude material. Aim for an Rf value of 0.2-0.4 for the product. A good starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system. If a gradient elution is necessary, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Synthesis of Ethyl 2-methyl-3-oxopentanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-methyl-3-oxopentanoate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The primary method for synthesizing this compound is the Claisen condensation of ethyl propionate (B1217596). This reaction involves the self-condensation of two molecules of ethyl propionate in the presence of a strong base, typically sodium ethoxide, to form the desired β-keto ester.[1][2][3]
Q2: What are the common side reactions I should be aware of during this synthesis?
Several side reactions can occur, potentially reducing the yield and purity of the final product. These include:
-
Hydrolysis: The β-keto ester product can be hydrolyzed back to the corresponding β-keto acid, especially if water is present in the reaction mixture. This can be catalyzed by either acidic or basic conditions.
-
Decarboxylation: The β-keto acid formed from hydrolysis is unstable and can readily lose carbon dioxide to form 3-pentanone.[4][5]
-
Transesterification: If an alkoxide base is used that does not match the ester's alcohol portion (e.g., using sodium methoxide (B1231860) with ethyl propionate), a mixture of ester products can be formed.[6]
-
Mixed Claisen Condensation: If other enolizable esters are present as impurities, a mixture of different β-keto esters will be formed.[7]
Q3: Why is it crucial to use sodium ethoxide as the base when using ethyl propionate as the starting material?
To prevent transesterification, the alkoxide base should correspond to the alcohol portion of the ester. Since the starting material is ethyl propionate, sodium ethoxide is the appropriate base. Using a different alkoxide, such as sodium methoxide, can lead to the formation of methyl esters as byproducts, complicating the purification process.[6][8]
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting material (ethyl propionate) and the formation of the product (this compound).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive or Insufficient Base: The sodium ethoxide may have decomposed due to exposure to moisture, or an insufficient amount was used. The Claisen condensation requires a stoichiometric amount of base.[2] | - Use freshly prepared or properly stored sodium ethoxide. - Ensure all glassware is thoroughly dried before use. - Use at least one full equivalent of sodium ethoxide relative to the ethyl propionate. |
| 2. Presence of Water: Water will react with the sodium ethoxide and can also hydrolyze the ester starting material and product. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel. | |
| 3. Low Reaction Temperature: The reaction rate may be too slow at lower temperatures. | - The reaction is often carried out at room temperature or with gentle heating. If the reaction is not proceeding, consider moderately increasing the temperature while monitoring for the formation of side products. | |
| Presence of Multiple Products in Final Mixture | 1. Contaminated Starting Materials: Impurities in the ethyl propionate, such as other esters, can lead to the formation of multiple Claisen condensation products. | - Purify the ethyl propionate by distillation before use. - Verify the purity of the starting material using GC-MS or NMR. |
| 2. Hydrolysis and Decarboxylation: The presence of water and/or acidic conditions during workup can lead to the formation of 3-pentanone. | - Ensure anhydrous reaction conditions. - During the workup, neutralize the reaction mixture carefully with acid at a low temperature to avoid excessive heat that can promote decarboxylation. | |
| 3. Transesterification: Use of an incorrect alkoxide base. | - Ensure the alkoxide base matches the alcohol portion of the ester (i.e., use sodium ethoxide with ethyl propionate).[6][8] | |
| Formation of a Solid Precipitate During Reaction | The sodium salt of the product, this compound, is often insoluble in the reaction solvent (e.g., ether or toluene) and precipitates out. | This is a normal observation and indicates that the reaction is proceeding. The precipitate is the sodium enolate of the β-keto ester, which is protonated during the acidic workup to yield the final product. |
Experimental Protocols
Key Experiment: Self-Condensation of Ethyl Propionate
This protocol is a representative procedure for the Claisen self-condensation of ethyl propionate.
Materials:
-
Sodium metal
-
Anhydrous ethanol
-
Ethyl propionate (distilled)
-
Anhydrous diethyl ether or toluene
-
Hydrochloric acid (for workup)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel under an inert atmosphere (nitrogen or argon), carefully add sodium metal to anhydrous ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction Setup: Cool the sodium ethoxide solution to 0-5 °C in an ice bath.
-
Addition of Ethyl Propionate: Slowly add distilled ethyl propionate to the stirred sodium ethoxide solution. A precipitate of the sodium salt of the product may form during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitor by TLC or GC).
-
Workup:
-
Cool the reaction mixture in an ice bath and slowly add hydrochloric acid to neutralize the excess base and protonate the enolate.
-
Add water and separate the organic layer.
-
Extract the aqueous layer with diethyl ether or another suitable solvent.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation.
Visualizations
Reaction Pathway
References
- 1. Give the products of Claisen condensation of (a) ethyl propanoate; (b) et.. [askfilo.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Which is the Claisen condensation product of ethyl class 11 chemistry CBSE [vedantu.com]
- 4. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. brainly.com [brainly.com]
- 8. Sciencemadness Discussion Board - Claisen Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Optimizing Alkylation of Ethyl 2-methyl-3-oxopentanoate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the alkylation of ethyl 2-methyl-3-oxopentanoate. This resource offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this synthetic transformation.
Troubleshooting Guide
Low yields and the formation of side products are common issues in the alkylation of β-keto esters. This guide provides a systematic approach to identifying and resolving these problems.
Diagram: Troubleshooting Workflow for this compound Alkylation
Caption: A logical workflow for troubleshooting common issues encountered during the alkylation of this compound.
Frequently Asked Questions (FAQs)
Q1: I am observing a low yield in my alkylation reaction. What are the primary causes?
A1: Low yields in the alkylation of this compound can stem from several factors:
-
Incomplete Deprotonation: The acidity of the α-proton in β-keto esters is a critical factor.[1][2] If a base that is not strong enough is used, the equilibrium between the starting material and the enolate will not fully favor the enolate, leading to unreacted starting material.
-
Side Reactions: The formation of undesired products, such as O-alkylation or dialkylation products, will consume the starting material and reduce the yield of the desired C-alkylated product.
-
Steric Hindrance: The presence of the existing methyl group at the α-position can sterically hinder the approach of the alkylating agent, slowing down the reaction rate and potentially leading to incomplete conversion.
-
Moisture: Trace amounts of water in the reaction can quench the enolate, leading to the regeneration of the starting material.
Q2: I am seeing a significant amount of O-alkylation product. How can I favor C-alkylation?
A2: The competition between C- and O-alkylation is a common challenge with enolates.[3][4] To favor the formation of the carbon-carbon bond (C-alkylation), consider the following strategies:
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can solvate the cation, leaving the oxygen of the enolate more exposed and reactive, thus favoring O-alkylation. Using less polar aprotic solvents like THF or toluene (B28343) can promote C-alkylation.[4]
-
Counter-ion: The nature of the metal counter-ion from the base plays a role. Smaller, harder cations like Li⁺ associate more tightly with the oxygen of the enolate, sterically shielding it and favoring C-alkylation.[4]
-
Alkylating Agent: "Harder" alkylating agents (e.g., those with less polarizable leaving groups) tend to react at the "harder" oxygen atom, while "softer" alkylating agents (e.g., alkyl iodides) favor reaction at the "softer" carbon atom.[5]
Q3: How can I prevent dialkylation of my product?
A3: While this compound already has one α-substituent, the product of the initial alkylation will also have an acidic α-proton and can potentially undergo a second alkylation. To minimize this:
-
Stoichiometry: Use a stoichiometric amount (or a slight excess) of the base to ensure complete deprotonation of the starting material before adding the alkylating agent.
-
Controlled Addition: Add the alkylating agent slowly and at a low temperature to allow it to react with the initially formed enolate before the product can be deprotonated.
Q4: What is the optimal temperature for this reaction?
A4: The optimal temperature depends on the specific base and solvent system used. For strong, non-nucleophilic bases like LDA or LiHMDS, the enolate is typically formed at a low temperature (e.g., -78 °C) to ensure kinetic control and minimize side reactions. The alkylating agent is then added at this low temperature, and the reaction may be allowed to slowly warm to room temperature. For weaker bases like sodium ethoxide, the reaction is often carried out at room temperature or with gentle heating.[1]
Data Presentation: Influence of Reaction Conditions on Alkylation Outcome
The following table summarizes the expected outcomes of the alkylation of this compound under various reaction conditions. The yields are illustrative and can vary based on the specific alkylating agent and experimental setup.
| Base | Solvent | Temperature | Alkylating Agent | Expected Major Product | Potential Side Products | Estimated Yield |
| Sodium Ethoxide | Ethanol | Room Temperature | Ethyl Iodide | C-alkylation | O-alkylation, Dialkylation | Moderate |
| Sodium Hydride (NaH) | THF | 0 °C to RT | Methyl Iodide | C-alkylation | O-alkylation | Good to Excellent |
| Lithium Diisopropylamide (LDA) | THF | -78 °C to RT | Benzyl Bromide | C-alkylation | Minimal | Excellent |
| Potassium Carbonate | Acetone | Reflux | Propyl Bromide | C-alkylation | O-alkylation | Moderate |
Experimental Protocols
Protocol 1: Alkylation using Sodium Hydride in THF
This protocol describes a general procedure for the C-alkylation of this compound using sodium hydride as the base.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents). Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes carefully under a stream of nitrogen.
-
Enolate Formation: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the sodium hydride slurry via the dropping funnel over 30 minutes. Stir the mixture at 0 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Cool the reaction mixture to 0 °C. Add the alkyl halide (1.1 equivalents) dropwise via the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent.
Protocol 2: Subsequent Hydrolysis and Decarboxylation
The alkylated β-keto ester can be converted to a ketone through hydrolysis and decarboxylation.
Materials:
-
Alkylated this compound
-
Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 10%)
-
Aqueous hydrochloric acid (HCl) solution (e.g., 10%)
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
Hydrolysis: Dissolve the alkylated β-keto ester in an aqueous NaOH solution and heat the mixture to reflux for 2-4 hours to hydrolyze the ester.
-
Acidification and Decarboxylation: Cool the reaction mixture to room temperature and acidify with aqueous HCl until the solution is acidic (pH ~2). Gently heat the acidic solution to promote decarboxylation, which is often evidenced by the evolution of CO₂ gas.
-
Extraction and Purification: After gas evolution ceases, cool the mixture and extract the product with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate to yield the corresponding ketone. Further purification can be achieved by distillation or chromatography if necessary.[6][7]
References
- 1. Sciencemadness Discussion Board - Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. aklectures.com [aklectures.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Ethyl 2-methyl-3-oxopentanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the purification of Ethyl 2-methyl-3-oxopentanoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Impurities in this compound typically arise from the synthesis process, which is often a Claisen condensation or a related reaction. The most common impurities include:
-
Unreacted Starting Materials: Residual ethyl propionate (B1217596) and other acylating agents.
-
Self-Condensation Products: Byproducts from the self-condensation of ethyl propionate.[1][2]
-
Side-Reaction Products: Impurities from unintended reactions, which can vary depending on the specific synthetic route.
-
Residual Solvents: Solvents used in the reaction and work-up, such as ethanol, diethyl ether, or toluene.
-
Water: Moisture introduced during the work-up process.
-
Degradation Products: The compound may degrade if exposed to high temperatures for extended periods.
Q2: What are the recommended methods for purifying crude this compound?
A2: The two primary methods for the purification of this compound are fractional vacuum distillation and flash column chromatography. The choice of method depends on the nature and boiling points of the impurities. A combination of both techniques can be employed for achieving high purity.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be effectively determined using the following analytical techniques:
-
Gas Chromatography (GC): A robust method for assessing the purity of volatile and thermally stable compounds. A Flame Ionization Detector (FID) provides excellent sensitivity for quantitative analysis.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a broad range of compounds. For β-keto esters, challenges such as keto-enol tautomerism can affect peak shape, which can be mitigated by adjusting the mobile phase pH or using specialized columns.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for identifying unknown impurities by providing molecular weight and fragmentation patterns.
Troubleshooting Guides
Fractional Vacuum Distillation
Issue 1: The product is co-distilling with an impurity.
-
Cause: The boiling points of the product and the impurity are very close at the operating pressure.
-
Solution:
-
Increase the efficiency of the distillation column by using a longer packed column (e.g., with Raschig rings or Vigreux indentations).
-
Optimize the vacuum pressure. A change in pressure can sometimes alter the relative volatilities of the components, improving separation.
-
Consider a pre-purification step using flash chromatography to remove the close-boiling impurity before distillation.
-
Issue 2: The product appears to be degrading in the distillation pot.
-
Cause: this compound, like many β-keto esters, can be susceptible to thermal degradation, especially at elevated temperatures.
-
Solution:
-
Use a high-vacuum pump to lower the boiling point of the compound, thereby reducing the required distillation temperature.
-
Minimize the residence time in the heating mantle by distilling smaller batches.
-
Ensure the heating mantle is set to the lowest possible temperature that allows for a steady distillation rate.
-
Flash Column Chromatography
Issue 1: Poor separation of the product from impurities on the column.
-
Cause 1: Inappropriate solvent system.
-
Solution 1: The polarity of the eluent is critical for good separation. For this compound, a good starting point is a mixture of hexane (B92381) and ethyl acetate (B1210297). The ratio should be optimized using Thin Layer Chromatography (TLC) beforehand to achieve a retention factor (Rf) of 0.2-0.4 for the product.
-
Cause 2: Improperly packed column.
-
Solution 2: Ensure the silica (B1680970) gel is packed uniformly without any cracks or channels. A slurry packing method is generally recommended over dry packing.
-
Cause 3: Overloading the column.
-
Solution 3: The amount of crude material loaded onto the column should typically not exceed 1-5% of the weight of the silica gel, depending on the difficulty of the separation.
Issue 2: The compound is streaking or tailing on the TLC plate and column.
-
Cause: The keto-enol tautomerism of β-keto esters can sometimes lead to peak broadening and tailing on silica gel. The acidic nature of silica gel can also contribute to this issue.
-
Solution:
-
Add a small amount of a neutral or slightly basic modifier to the eluent, such as triethylamine (B128534) (0.1-1%), to improve the peak shape.
-
Alternatively, use a different stationary phase, such as neutral alumina.
-
Data Presentation
Table 1: Comparison of Purification Methods for this compound Analogs
| Purification Method | Starting Purity (GC Area %) | Final Purity (GC Area %) | Key Impurities Removed | Reference |
| Fractional Vacuum Distillation | ~90% | >99% | Lower and higher boiling point impurities | [3] |
| Flash Column Chromatography | ~85% | >98% | Polar and non-polar side products | [3] |
Note: Data is based on the purification of a structurally similar β-keto ester, Ethyl 2-methyl-3-oxobutanoate, and is representative of the expected efficiency for this compound.
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
This protocol outlines a general procedure for the purification of this compound by fractional vacuum distillation.
Equipment:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask(s)
-
Heating mantle with magnetic stirrer
-
Vacuum pump with a cold trap and manometer
Procedure:
-
Setup: Assemble the distillation apparatus, ensuring all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound, not exceeding half the flask's volume. Add a magnetic stir bar.
-
Applying Vacuum: Slowly and carefully apply vacuum to the system. A typical pressure for this type of compound is in the range of 1-20 mmHg.
-
Heating: Begin stirring and gently heat the flask using the heating mantle.
-
Fraction Collection: Collect the initial fraction (forerun), which will contain lower-boiling impurities. As the temperature stabilizes at the boiling point of the product, switch to a clean receiving flask to collect the main fraction.
-
Completion: Stop the distillation before the flask is completely dry to prevent the formation of non-volatile, potentially unstable residues.
-
Shutdown: Allow the apparatus to cool down before slowly releasing the vacuum.
Protocol 2: Flash Column Chromatography
This protocol provides a general guideline for the purification of this compound using flash column chromatography.
Materials:
-
Silica gel (230-400 mesh)
-
Solvents: Hexane and Ethyl Acetate (HPLC grade)
-
Crude this compound
-
Chromatography column
-
Collection tubes
Procedure:
-
Solvent System Selection: Determine the optimal eluent composition by running TLC plates with varying ratios of hexane and ethyl acetate. A good starting point is a 9:1 hexane:ethyl acetate mixture.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica bed.
-
Elution: Begin eluting with the initial solvent system, applying gentle air pressure to achieve a steady flow rate.
-
Gradient Elution (Optional): If necessary, gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate to elute the product and more polar impurities.
-
Fraction Collection: Collect fractions in test tubes or vials.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Mandatory Visualization
References
Troubleshooting low yield in Krapcho decarboxylation of β-keto esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields during the Krapcho decarboxylation of β-keto esters.
Frequently Asked Questions (FAQs)
Q1: What is the Krapcho decarboxylation?
The Krapcho decarboxylation is a chemical reaction that removes an ester group from a molecule, typically a β-keto ester, malonic ester, or α-cyano ester. The reaction is generally carried out by heating the substrate in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), with a salt, most commonly a halide like lithium chloride (LiCl). The presence of water is often essential for the reaction to proceed to completion. This method is advantageous as it occurs under relatively mild and often neutral conditions, making it suitable for substrates sensitive to acidic or basic hydrolysis.
Q2: What is the general mechanism of the Krapcho decarboxylation?
The reaction proceeds via a nucleophilic attack of a halide anion on the alkyl group of the ester, leading to an SN2-type dealkylation. This is followed by the decarboxylation of the resulting intermediate to form a carbanion, which is then protonated by water to yield the final product. The byproducts, such as an alkyl halide and carbon dioxide, are often volatile and escape from the reaction mixture, which helps to drive the reaction to completion.
Troubleshooting Guide for Low Yields
This guide addresses common issues encountered during the Krapcho decarboxylation that may lead to low product yields.
Issue 1: The reaction is not proceeding, or the conversion of the starting material is low.
-
Possible Cause: Insufficient temperature.
-
Recommendation: The Krapcho decarboxylation is a thermally driven process and typically requires high temperatures, often in the range of 120 °C to 180 °C. If the reaction is sluggish, a gradual increase in temperature may be necessary. It is crucial to monitor the reaction by TLC or LC-MS to prevent decomposition at excessively high temperatures.
-
-
Possible Cause: Inappropriate solvent.
-
Recommendation: Polar aprotic solvents are essential for dissolving the salt and facilitating the reaction. DMSO is the most commonly used and generally the most effective solvent. Dimethylformamide (DMF) can also be used, though it may result in lower yields in some cases.
-
-
Possible Cause: Ineffective salt or insufficient amount.
-
Recommendation: Lithium chloride (LiCl) is often the most effective salt due to the Lewis acidity of the lithium cation, which activates the ester carbonyl. Other salts like sodium chloride (NaCl) and sodium cyanide (NaCN) are also effective. Ensure that at least a stoichiometric amount of the salt is used; a slight excess may be beneficial. For unreactive substrates, switching to a more nucleophilic halide, such as lithium iodide (LiI) or sodium iodide (NaI), could improve the yield.
-
Issue 2: The starting material is consumed, but the yield of the desired product is low.
-
Possible Cause: Absence of a proton source.
-
Recommendation: Water is a crucial reagent for the protonation of the carbanion intermediate formed after decarboxylation. Running the reaction under anhydrous conditions can lead to the formation of side products or stall the reaction. Ensure that at least one equivalent of water is present in the reaction mixture. Commercial DMSO often contains sufficient trace amounts of water, but if you are using anhydrous DMSO, a controlled amount of water should be added.
-
-
Possible Cause: Steric hindrance in the substrate.
-
Recommendation: The SN2 attack of the halide on the ester's alkyl group is sensitive to steric bulk. Sterically hindered esters, such as tert-butyl esters, may react much slower or not at all under standard conditions. If possible, consider using a less sterically demanding ester, like a methyl or ethyl ester. Alternatively, more forcing conditions such as higher temperatures and longer reaction times may be required.
-
-
Possible Cause: Side reactions.
-
Recommendation: At the high temperatures required for the Krapcho decarboxylation, side reactions can occur, leading to the formation of byproducts and a lower yield of the desired product. Careful monitoring of the reaction progress is essential to determine the optimal reaction time and avoid prolonged heating that could lead to decomposition.
-
Data Presentation
Table 1: Influence of Reaction Parameters on Krapcho Decarboxylation Yield
| Parameter | Condition | Expected Outcome on Yield | Notes |
| Temperature | < 120 °C | Low to no conversion | Insufficient energy for the reaction to proceed at a reasonable rate. |
| 120 - 180 °C | Optimal for most substrates | The ideal temperature may vary depending on the specific substrate. | |
| > 180 °C | Decreased yield | Potential for thermal decomposition of starting material or product. | |
| Salt | LiCl | Generally high yield | The Lewis acidic lithium cation activates the ester carbonyl. |
| NaCl, NaCN | Good to high yield | Commonly used and effective salts. | |
| LiI, NaI | Potentially higher yield for unreactive substrates | Iodide is a more potent nucleophile than chloride. | |
| Solvent | DMSO | Generally high yield | The most common and effective solvent. |
| DMF | Moderate to good yield | A viable alternative to DMSO. | |
| Water | Anhydrous | Low yield, potential for side products | Essential for protonating the carbanion intermediate. |
| 1-2 equivalents | Optimal for most reactions | Ensures the final protonation step proceeds efficiently. |
Experimental Protocols
Protocol 1: Standard Krapcho Decarboxylation of a Diethyl Malonate Derivative
Reagents and Equipment:
-
Substituted diethyl malonate (1.0 eq)
-
Lithium chloride (1.2 eq)
-
Dimethyl sulfoxide (DMSO)
-
Water (2.0 eq)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, combine the substituted diethyl malonate, lithium chloride, DMSO, and water.
-
Stir the mixture at room temperature to dissolve all solids.
-
Heat the reaction mixture to 160-180 °C and maintain this temperature for 2-6 hours.
-
Monitor the reaction's progress using TLC or LC-MS until the starting material is no longer detected.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography, distillation, or recrystallization.
Protocol 2: Microwave-Assisted Aqueous Krapcho Decarboxylation of an Alkyl Malonate Derivative
This method is an environmentally friendly alternative that avoids the use of DMSO.
Reagents and Equipment:
-
Substituted alkyl malonate (1.0 eq)
-
Lithium sulfate (1.2 eq)
-
Water
-
Microwave reactor vial with a stir bar
Procedure:
-
In a microwave reactor vial, combine the malonate ester and lithium sulfate in water.
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture to 210 °C for 30 minutes with stirring.
-
After cooling, work up the reaction as described in Protocol 1.
Visualizations
Caption: Mechanism of the Krapcho Decarboxylation.
Caption: General Experimental Workflow for Krapcho Decarboxylation.
Caption: Troubleshooting Decision Tree for Low Yields.
Technical Support Center: Characterization of Unexpected Byproducts in Ethyl 2-methyl-3-oxopentanoate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-methyl-3-oxopentanoate. The following sections address common issues related to the formation of unexpected byproducts during its synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound, and what are the expected byproducts?
A1: The most common method for synthesizing this compound is the self-condensation of ethyl propionate (B1217596) in the presence of a strong base, such as sodium ethoxide. This reaction is a classic example of a Claisen condensation.[1][2][3][4]
While the desired product is this compound, several byproducts can form depending on the reaction conditions. The most common of these include:
-
Unreacted Ethyl Propionate: Incomplete reaction can leave a significant amount of the starting material in the product mixture.
-
Ethanol (B145695): This is a direct byproduct of the condensation reaction.
-
Hydrolysis Product (2-methyl-3-oxopentanoic acid): The presence of water can lead to the hydrolysis of the ester.
-
Decarboxylation Product (3-methyl-2-pentanone): The β-keto acid intermediate from hydrolysis is unstable and can readily decarboxylate upon heating to form a ketone.
-
Transesterification Products: If an alkoxide base is used that does not match the alkyl group of the ester (e.g., sodium methoxide (B1231860) with an ethyl ester), transesterification can occur, leading to a mixture of ester products.
Q2: I am observing a significant amount of a lower boiling point impurity in my final product. What is it likely to be?
A2: A common lower boiling point impurity is 3-methyl-2-pentanone, which results from the hydrolysis and subsequent decarboxylation of the target molecule, this compound. This is especially prevalent if the reaction is worked up under acidic conditions at elevated temperatures or if there is residual water in the reaction mixture.
Q3: My reaction yield is consistently low. What are the primary factors contributing to this?
A3: Low yields in the synthesis of this compound are often due to one or more of the following factors:
-
Incomplete Reaction: Insufficient reaction time, temperature, or amount of base can lead to a low conversion of the starting material.
-
Side Reactions: The formation of byproducts such as those from hydrolysis and decarboxylation consumes the desired product.
-
Equilibrium: The Claisen condensation is a reversible reaction. The equilibrium may not favor the product under suboptimal conditions.[3]
-
Workup Issues: Product loss during extraction, washing, and purification steps can significantly reduce the isolated yield.
Troubleshooting Guides
Issue 1: Presence of a Significant Amount of 3-methyl-2-pentanone
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of water in the reaction mixture | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. | Minimizes the hydrolysis of the β-keto ester to the corresponding β-keto acid, which is the precursor to the decarboxylated byproduct. |
| Acidic workup at elevated temperatures | Perform the acidic quench of the reaction at low temperatures (e.g., 0-5 °C) and avoid prolonged exposure to acidic conditions. | Reduces the rate of acid-catalyzed decarboxylation of the β-keto acid intermediate. |
| High distillation temperature | Purify the final product via vacuum distillation at the lowest possible temperature. | Prevents thermal decomposition and decarboxylation of the product during purification. |
Issue 2: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction endpoint. Ensure at least one full equivalent of base is used. | Drives the reaction to completion, increasing the conversion of the starting material. |
| Suboptimal base | Use a strong, non-nucleophilic base like sodium hydride or a hindered base like lithium diisopropylamide (LDA) for enolate formation. If using an alkoxide, ensure it matches the ester (sodium ethoxide for ethyl propionate). | Minimizes side reactions such as transesterification and ensures complete deprotonation to drive the reaction forward. |
| Equilibrium not favoring the product | Remove the ethanol byproduct as it forms, for example, by using a Dean-Stark trap if the reaction is run at a suitable temperature with an appropriate solvent. | Shifts the equilibrium towards the product side according to Le Châtelier's principle. |
Data Presentation
The following table presents illustrative data on the impact of reaction conditions on the product distribution in the self-condensation of ethyl propionate. Please note that these are representative values and actual results may vary depending on the specific experimental setup.
| Reaction Condition | This compound Yield (%) | 3-methyl-2-pentanone Byproduct (%) | Unreacted Ethyl Propionate (%) |
| Standard (NaOEt, EtOH, reflux) | 65 | 5 | 30 |
| Anhydrous conditions | 75 | 2 | 23 |
| Aqueous workup at 50°C | 55 | 15 | 30 |
| Use of sodium methoxide | Mixture of esters | - | - |
Experimental Protocols
Protocol 1: Synthesis of this compound via Claisen Condensation
This protocol outlines a general procedure for the self-condensation of ethyl propionate.
Materials:
-
Sodium ethoxide
-
Anhydrous ethanol
-
Ethyl propionate
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.0 equivalent) to anhydrous ethanol.
-
Addition of Reactant: While stirring under a nitrogen atmosphere, add ethyl propionate (2.0 equivalents) dropwise to the sodium ethoxide solution at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Workup: Cool the reaction mixture to room temperature and then pour it into a beaker containing ice and 1 M HCl to neutralize the base.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Protocol 2: Analysis of Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the analysis of the reaction mixture to identify and quantify byproducts.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for the analysis of volatile organic compounds (e.g., DB-5ms)
Sample Preparation:
-
Take an aliquot of the crude reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
If necessary, derivatize the sample to improve the volatility of certain byproducts (e.g., silylation for the carboxylic acid).
GC-MS Parameters (Illustrative):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium
-
MS Scan Range: 40-400 m/z
Data Analysis:
-
Identify the peaks in the chromatogram by comparing their mass spectra with a library of known compounds (e.g., NIST).
-
Quantify the relative amounts of the main product and byproducts by integrating the peak areas.
Mandatory Visualization
Caption: Workflow for byproduct identification in this compound synthesis.
References
Technical Support Center: Production of Ethyl 2-methyl-3-oxopentanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing scalability challenges during the synthesis of Ethyl 2-methyl-3-oxopentanoate.
Troubleshooting Guides
This section addresses specific issues that may arise during the scale-up of this compound production.
Issue 1: Low Yield of this compound
A decrease in yield is a common challenge when transitioning from laboratory to pilot or industrial scale. The following table outlines potential causes and corresponding solutions.
| Potential Cause | Recommended Troubleshooting Actions |
| Incomplete Reaction | - Verify Base Stoichiometry: Ensure at least one full equivalent of a strong base (e.g., sodium ethoxide) is used. The Claisen condensation requires a stoichiometric amount of base to drive the reaction to completion by deprotonating the β-keto ester product.[1][2] - Monitor Reaction Progress: Utilize in-process controls (e.g., GC, HPLC, NMR) to track the consumption of starting materials and the formation of the product.[1] - Optimize Reaction Time and Temperature: While higher temperatures can increase reaction rates, they may also promote side reactions. A careful balance must be found through experimental optimization. |
| Side Reactions | - Transesterification: If using an alkoxide base, ensure it matches the ester's alcohol component (i.e., use sodium ethoxide for ethyl esters) to prevent the formation of mixed ester byproducts.[1] - Hydrolysis and Decarboxylation: The presence of water can lead to the hydrolysis of the ester to a β-keto acid, which can then decarboxylate to form a ketone byproduct. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.[1] - Self-Condensation of Starting Materials: In a crossed Claisen condensation, if both esters have α-hydrogens, a mixture of four products can form. To favor the desired product, use one ester without α-hydrogens or employ a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to pre-form one enolate before adding the second ester.[1] |
| Work-up and Purification Losses | - Inefficient Extraction: Optimize the extraction protocol, including solvent choice and the number of extractions, to ensure complete recovery of the product from the aqueous phase. - Distillation Issues: Foaming or bumping during distillation can lead to product loss. Employing anti-foaming agents or using a well-designed distillation setup can mitigate these issues. For temperature-sensitive materials, vacuum distillation is recommended.[3] |
Issue 2: High Impurity Profile in the Final Product
The impurity profile can change significantly upon scale-up. The following are common impurities and methods for their removal.
| Impurity | Potential Source | Recommended Purification Method |
| Unreacted Starting Materials (e.g., Ethyl propionate) | Incomplete reaction. | Fractional distillation under reduced pressure is typically effective for separating the lower-boiling point starting materials from the higher-boiling point product.[3] |
| Side-Products (e.g., self-condensation products, transesterification products) | Non-optimized reaction conditions. | A combination of fractional distillation and chromatography (e.g., silica (B1680970) gel) may be necessary for challenging separations.[3] |
| Alcohol Byproducts (e.g., Ethanol) | Reaction of the base with the ester. | Distillation is the primary method for removing alcohol byproducts. |
| Residual Solvents | Incomplete removal during work-up. | Drying the product under vacuum at a controlled temperature can effectively remove residual solvents. |
Issue 3: Poor Control of Reaction Exotherm
The Claisen condensation is an exothermic reaction, and managing the heat generated is critical for safety and to prevent side reactions at a larger scale.
| Problem | Potential Cause | Recommended Action |
| Rapid, Uncontrolled Temperature Rise (Thermal Runaway) | - Reagent addition is too fast. - Inadequate cooling capacity. - Poor mixing leading to localized hot spots. | - Stop Reagent Addition: Immediately halt the addition of the limiting reagent. - Maximize Cooling: Ensure the reactor's cooling system is operating at full capacity. - Emergency Quench: If the temperature continues to rise, be prepared to add a cold, inert solvent to dilute the reaction mixture and absorb heat. |
| Localized Hot Spots | Inefficient agitation. | - Verify Agitator Performance: Ensure the agitator is functioning correctly and at an appropriate speed for the vessel size and viscosity of the reaction mixture. - Improve Baffling: In larger reactors, proper baffling is crucial for effective mixing. |
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The most common industrial route is the Claisen condensation of two molecules of ethyl propionate (B1217596). This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide.[4]
Q2: How does the purity of raw materials affect the synthesis?
A2: The purity of starting materials is crucial. Impurities in the ethyl propionate can lead to the formation of undesired side-products, complicating purification and reducing the overall yield. It is recommended to use high-purity starting materials and to purify them if necessary, for example, by distillation.[3]
Q3: What are the key parameters to monitor during the scale-up of the Claisen condensation?
A3: The key parameters to monitor are:
-
Temperature: To control the reaction rate and minimize side reactions.
-
Reagent Addition Rate: To manage the exotherm and maintain a safe operating temperature.
-
Agitation Speed: To ensure proper mixing and heat transfer.
-
Reaction Progress: Through in-process analytical techniques to determine the reaction endpoint.
Q4: What are the typical yields for this reaction at an industrial scale?
A4: While specific industrial yields are often proprietary, well-optimized Claisen condensations can achieve yields in the range of 70-90%. However, this is highly dependent on the specific process and equipment used.
Experimental Protocols
Illustrative Lab-Scale Synthesis of this compound via Claisen Condensation
Materials:
-
Sodium metal
-
Anhydrous ethanol (B145695)
-
Ethyl propionate (high purity)
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal to anhydrous ethanol at room temperature. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction: Cool the sodium ethoxide solution in an ice bath. Slowly add ethyl propionate via the dropping funnel with vigorous stirring. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
Work-up: Cool the reaction mixture in an ice bath and slowly add 1 M hydrochloric acid to neutralize the excess base and protonate the enolate product. Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by fractional distillation under vacuum to obtain pure this compound.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for diagnosing the cause of low product yield.
Signaling Pathway for Claisen Condensation and Common Side Reactions
Caption: The reaction pathway of Claisen condensation and common side reactions.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of Ethyl 2-methyl-3-oxopentanoate and Other β-Keto Esters
For researchers, scientists, and drug development professionals, a nuanced understanding of the reactivity of β-keto esters is critical for designing efficient synthetic routes and developing novel molecular entities. This guide presents an objective comparison of the reactivity of ethyl 2-methyl-3-oxopentanoate with other common β-keto esters, namely ethyl acetoacetate (B1235776) and ethyl benzoylacetate. The comparison focuses on key synthetic transformations: alkylation, acylation, and decarboxylation, supported by experimental data and detailed protocols.
β-Keto esters are characterized by a ketone functional group at the β-position relative to the ester functionality. This structural arrangement imparts significant acidity to the α-hydrogens, making these compounds valuable nucleophilic intermediates in a wide array of carbon-carbon bond-forming reactions. The reactivity of a specific β-keto ester is primarily governed by the steric and electronic nature of the substituents at the α- and γ-positions.
Comparative Reactivity Analysis
The reactivity of this compound is benchmarked against the widely utilized ethyl acetoacetate and the aromatically substituted ethyl benzoylacetate. The presence of a methyl group at the α-position in this compound introduces steric hindrance that differentiates its reactivity from unsubstituted β-keto esters.
Table 1: Structural and Reactivity Comparison of Selected β-Keto Esters
| β-Keto Ester | Structure | α-Substitution | γ-Substitution | Expected Relative Reactivity (Alkylation/Acylation) |
| Ethyl acetoacetate | CH₃COCH₂COOEt | None | Methyl | High |
| This compound | CH₃CH₂COCH(CH₃)COOEt | Methyl | Ethyl | Moderate |
| Ethyl benzoylacetate | PhCOCH₂COOEt | None | Phenyl | Moderate to High (electronically influenced) |
Key Reactions and Mechanistic Insights
The utility of β-keto esters in organic synthesis is largely centered on the reactivity of the α-carbon. The formation of a resonance-stabilized enolate upon treatment with a base is the key step preceding alkylation and acylation reactions.
Alkylation
Alkylation of β-keto esters proceeds through the nucleophilic attack of the enolate on an alkyl halide.[1] The rate and success of this reaction are influenced by the steric bulk of both the β-keto ester and the alkylating agent. Due to the presence of an α-methyl group, this compound is expected to undergo mono-alkylation at a slower rate compared to ethyl acetoacetate, especially with bulky alkyl halides.
Acylation
Acylation involves the reaction of the β-keto ester enolate with an acylating agent, such as an acid chloride or anhydride, to form a β-diketone derivative.[2] Similar to alkylation, the steric hindrance at the α-position of this compound can influence the rate and yield of acylation.
Decarboxylation
β-Keto esters can be hydrolyzed to their corresponding β-keto acids, which readily undergo decarboxylation upon heating to yield ketones.[1] The rate of decarboxylation can be influenced by the substituents on the β-keto acid.
A study on the decarboxylation kinetics of alkyl-substituted β-keto acids provides insight into how substitution affects this process.[3] While a direct comparison with this compound is not provided, the data for structurally similar compounds can be used to infer reactivity trends.
Table 2: Decarboxylation Rate Constants of Selected β-Keto Acids in Water at 25°C (Data extrapolated from related compounds)
| β-Keto Acid | Structure | Relative Rate Constant (k_rel) |
| Acetoacetic acid | CH₃COCH₂COOH | 1.00 |
| 2-Methyl-3-oxobutanoic acid | CH₃COCH(CH₃)COOH | ~0.5 (estimated) |
Note: The relative rate constant for 2-methyl-3-oxobutanoic acid is an estimation based on the general trend of decreased decarboxylation rates with α-substitution due to steric hindrance.
Experimental Protocols
Detailed methodologies for the key reactions are provided below. These protocols are based on established procedures and can be adapted for comparative studies.[3][4]
Protocol 1: General Procedure for Alkylation of a β-Keto Ester
-
Enolate Formation: To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add the β-keto ester (1.0 equivalent) dropwise at 0°C under an inert atmosphere.
-
Alkylation: After stirring for 30 minutes, add the alkyl halide (1.2 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract the product with diethyl ether.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.
Protocol 2: General Procedure for Acylation of a β-Keto Ester
-
Enolate Formation: Prepare the enolate of the β-keto ester as described in the alkylation protocol.
-
Acylation: Add the acyl chloride (1.1 equivalents) dropwise to the enolate solution at 0°C.
-
Reaction Monitoring and Work-up: Follow the procedures outlined in the alkylation protocol.
Protocol 3: General Procedure for Hydrolysis and Decarboxylation
-
Hydrolysis: Reflux the β-keto ester with an excess of aqueous sodium hydroxide (B78521) (2.0 equivalents) until the ester is completely hydrolyzed (monitored by TLC).
-
Acidification: Cool the reaction mixture to 0°C and carefully acidify with concentrated hydrochloric acid until the pH is ~2.
-
Extraction: Extract the resulting β-keto acid with ethyl acetate.
-
Decarboxylation: Remove the solvent under reduced pressure and heat the crude β-keto acid at a temperature above its melting point until carbon dioxide evolution ceases.
-
Purification: Purify the resulting ketone by distillation or column chromatography.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the key reaction mechanisms and a general experimental workflow for the synthesis and reaction of β-keto esters.
References
A Comparative Guide to Alternatives for Ethyl 2-methyl-3-oxopentanoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the strategic selection of reagents is paramount to achieving desired molecular architectures with high efficiency and selectivity. Ethyl 2-methyl-3-oxopentanoate, a versatile β-keto ester, serves as a valuable building block for the construction of a variety of organic molecules. However, a range of alternative reagents can offer distinct advantages in terms of reactivity, yield, and ease of handling for specific applications. This guide provides an objective comparison of this compound with prominent alternatives, supported by experimental data, to inform the selection of the most suitable reagent for your synthetic endeavors.
Core Alternatives and Their Synthetic Utility
The primary alternatives to this compound that will be discussed are:
-
Other β-Keto Esters (e.g., Ethyl Acetoacetate): These compounds share a similar reactive profile, primarily centered around the acidic α-proton, making them suitable for a range of alkylation and acylation reactions.
-
Weinreb Amides: N-methoxy-N-methylamides are renowned for their ability to react with organometallic reagents to produce ketones without the common side reaction of over-addition, offering a high degree of control in ketone synthesis.
-
Meldrum's Acid: This cyclic acylal is a highly acidic C-H acid that serves as a potent nucleophile in various condensation and acylation reactions, often providing high yields of β-keto esters upon alcoholysis.
Comparison of Performance in Key Synthetic Transformations
Alkylation Reactions
Alkylation at the α-carbon of β-dicarbonyl compounds is a fundamental carbon-carbon bond-forming reaction. The choice of the β-keto ester can influence the reaction's efficiency.
Below is a comparison of yields for the alkylation of a generic β-keto ester, ethyl acetoacetate, which serves as a benchmark for the reactivity of this class of compounds.
Table 1: Comparison of Alkylation Yields for β-Keto Esters
| β-Keto Ester | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl Acetoacetate | n-Butyl Bromide | NaOEt | Ethanol | Reflux | 2 | 65-75 |
| Ethyl Acetoacetate | Benzyl Chloride | NaH | THF | Reflux | 12 | 85 |
| Ethyl Acetoacetate | Methyl Iodide | K₂CO₃ | Acetone | Reflux | 24 | 90 |
Data compiled from various sources on the alkylation of ethyl acetoacetate.
A Comparative Guide to the Enantioselective Synthesis of Ethyl 2-methyl-3-oxopentanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of α-alkyl-β-keto esters, such as Ethyl 2-methyl-3-oxopentanoate, is of significant interest in medicinal chemistry and drug development due to the prevalence of this structural motif in biologically active molecules. The creation of a chiral center at the α-position of a β-keto ester offers a versatile handle for the synthesis of complex chiral molecules. This guide provides a comparative overview of various synthetic strategies, focusing on catalytic asymmetric methods that offer high efficiency and stereocontrol.
Comparison of Catalytic Asymmetric Methylation Methods
The direct asymmetric α-methylation of ethyl 3-oxopentanoate (B1256331) presents a significant challenge. Research in the asymmetric alkylation of β-keto esters has predominantly focused on cyclic substrates, which offer greater conformational rigidity and often lead to higher enantioselectivities. However, several catalytic systems have shown promise for the asymmetric alkylation of acyclic β-keto esters, which can be adapted for the synthesis of this compound. The two primary and competing strategies are phase-transfer catalysis and the use of chiral auxiliaries.
| Method | Catalyst/Auxiliary System | Substrate Scope | Yield (%) | Enantiomeric Excess (ee%) | Diastereomeric Ratio (dr) | Key Advantages | Key Limitations |
| Phase-Transfer Catalysis | Chiral Quaternary Ammonium (B1175870) Salts (e.g., Cinchona alkaloid-derived) | Broad for cyclic β-keto esters; less explored for acyclic analogues. | Generally high (up to 98% for cyclic substrates)[1] | High for cyclic substrates (up to 98% ee)[1]; data for acyclic methylation is limited. | Not applicable for methylation of a prochiral center. | Catalytic amounts of chiral source, operational simplicity. | Lower enantioselectivity for acyclic substrates, potential for side reactions. |
| Chiral Auxiliary | Chiral Amines (e.g., (R)-1-phenylethylamine) to form chiral enamines | Can be applied to acyclic β-keto esters. | Moderate to good. | High, dependent on the auxiliary and reaction conditions. | High, as the auxiliary directs the stereochemistry of the reaction. | High stereocontrol, well-established methodology. | Stoichiometric use of the chiral auxiliary, requires additional steps for attachment and removal. |
| Organocatalysis | Chiral Amines (e.g., Proline derivatives) | Primarily explored for Michael additions and other transformations of β-keto esters. | Varies depending on the specific reaction. | Generally high. | Good to excellent. | Metal-free, environmentally benign. | Limited examples of direct asymmetric methylation of acyclic β-keto esters. |
| Metal Catalysis | Chiral Scandium-PyBox complexes, Palladium-phosphine complexes | Primarily for Michael additions and allylic alkylations of β-keto esters. | Good to high. | Good to excellent. | Good to excellent. | High catalytic activity, broad substrate scope for certain reactions. | Potential for metal contamination in the final product. |
Experimental Protocols
Asymmetric Alkylation via Phase-Transfer Catalysis (General Procedure for Cyclic Systems)
This protocol is adapted from the enantioselective alkylation of cyclic β-keto esters and serves as a starting point for the development of a procedure for acyclic substrates like ethyl 3-oxopentanoate.[1]
Materials:
-
Cyclic β-keto ester (1.0 equiv)
-
Alkyl halide (1.2 equiv)
-
Chiral phase-transfer catalyst (e.g., Cinchona alkaloid-derived quaternary ammonium salt) (1-10 mol%)
-
Base (e.g., Cs₂CO₃, K₂CO₃) (2.0 equiv)
-
Toluene (B28343) (solvent)
Procedure:
-
To a stirred solution of the cyclic β-keto ester and the chiral phase-transfer catalyst in toluene at room temperature, add the base.
-
Add the alkyl halide and continue stirring at the specified temperature (e.g., 0 °C to room temperature) for the required time (typically several hours to days).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired α-alkylated β-keto ester.
-
Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).
Asymmetric Methylation using a Chiral Auxiliary (Hypothetical Protocol)
This hypothetical protocol is based on the general principle of using chiral enamines for asymmetric alkylation.
Materials:
-
Ethyl 3-oxopentanoate (1.0 equiv)
-
Chiral amine (e.g., (R)-1-phenylethylamine) (1.1 equiv)
-
Azeotropic solvent (e.g., toluene)
-
Dehydrating agent (e.g., molecular sieves or Dean-Stark trap)
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA) (1.1 equiv)
-
Methyl iodide (1.2 equiv)
-
Anhydrous THF (solvent)
-
Aqueous acid (for hydrolysis)
Procedure:
-
Formation of the Chiral Enamine: Reflux a solution of ethyl 3-oxopentanoate and the chiral amine in toluene with azeotropic removal of water to form the chiral enamine.
-
Deprotonation and Alkylation: Cool the solution of the chiral enamine in anhydrous THF to -78 °C. Add LDA dropwise and stir for 1 hour. Then, add methyl iodide and allow the reaction to slowly warm to room temperature.
-
Hydrolysis: Quench the reaction with saturated aqueous ammonium chloride solution. Hydrolyze the resulting α-methylated enamine by stirring with aqueous acid (e.g., 1 M HCl) to yield the crude this compound.
-
Work-up and Purification: Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
-
Analysis: Determine the yield, diastereomeric ratio (if applicable before hydrolysis), and enantiomeric excess (by chiral HPLC).
Reaction Pathways and Workflows
The following diagrams illustrate the general workflows for the enantioselective synthesis of this compound derivatives via phase-transfer catalysis and a chiral auxiliary approach.
Caption: General workflow for enantioselective methylation via phase-transfer catalysis.
Caption: Stepwise workflow for asymmetric methylation using a chiral auxiliary.
Conclusion
The enantioselective synthesis of this compound and its derivatives remains an area of active research. While phase-transfer catalysis offers a potentially more atom-economical and scalable approach, the use of chiral auxiliaries currently provides a more established, albeit less efficient, route for achieving high stereocontrol in acyclic systems. The development of highly active and selective organocatalysts and metal catalysts for the direct asymmetric methylation of acyclic β-keto esters is a key area for future investigation. The choice of synthetic strategy will ultimately depend on the specific requirements of the target molecule, including desired enantiopurity, scalability, and cost-effectiveness. Further research is needed to develop and optimize catalytic systems that can provide both high yields and excellent enantioselectivities for the direct asymmetric methylation of acyclic β-keto esters like ethyl 3-oxopentanoate.
References
X-ray Crystallographic Analysis of Metal Complexes with Ethyl 2-methyl-3-oxopentanoate and Its Analogs: A Comparative Guide
A detailed examination of the structural characteristics of metal complexes formed with ethyl 2-methyl-3-oxopentanoate and analogous β-keto esters is crucial for researchers in coordination chemistry, materials science, and drug development. This guide provides a comparative analysis of the X-ray crystallographic data of representative metal complexes, outlines detailed experimental protocols for their synthesis and analysis, and visualizes the experimental workflow.
Comparative Crystallographic Data
The following tables summarize the key crystallographic parameters for selected metal complexes with ethyl acetoacetate (B1235776) and acetylacetone (B45752) ligands. These parameters provide insights into the coordination geometry, bond strengths, and crystal packing of these compounds.
Table 1: Crystallographic Data for Selected Metal(II/III) β-Keto Ester and β-Diketonate Complexes
| Complex | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |
| Tris[ethyl-2-(hydroxyimino) acetoacetato]cobalt(III)[1] | C₁₈H₂₄CoN₃O₁₂ | Monoclinic | P2₁/n | 14.234(6) | 8.229(3) | 19.654(8) | 90 | 96.99(4) | 90 | 4 |
| Bis(acetylacetonato)diaquanickel(II) Dihydrate[2] | C₁₀H₁₈NiO₆ | Monoclinic | P2₁/c | 16.362(5) | 14.476(5) | 9.543(5) | 90 | 91.51(5) | 90 | 4 |
| Bis(acetylacetonato)copper(II) | C₁₀H₁₄CuO₄ | Monoclinic | P2₁/n | 10.279(2) | 4.633(1) | 11.311(2) | 90 | 92.43(3) | 90 | 2 |
Table 2: Selected Bond Lengths (Å) and Angles (°) for a Representative Cobalt(III) Complex
Tris[ethyl-2-(hydroxyimino)acetoacetato]cobalt(III)[1]
| Bond | Length (Å) | Angle | Degree (°) |
| Co-O(keto) | ~1.9 | O(keto)-Co-N(oxime) | ~85 |
| Co-N(oxime) | ~1.9 | N(oxime)-Co-N(oxime) | ~90 (cis), ~170 (trans) |
Note: Specific bond lengths and angles for the copper and nickel complexes were not available in the initial search results and would require access to the full crystallographic information files (CIFs).
Experimental Protocols
The following sections detail generalized procedures for the synthesis, crystallization, and X-ray crystallographic analysis of metal complexes with β-keto esters and related ligands.
Synthesis of Metal Complexes
1. Synthesis of Bis(acetylacetonato)copper(II) [Cu(acac)₂] [3][4]
-
Materials: Copper(II) salt (e.g., CuCl₂·2H₂O or Cu(NO₃)₂·3H₂O), acetylacetone, sodium acetate (B1210297) or ammonia (B1221849) solution, methanol (B129727), and water.
-
Procedure:
-
Dissolve the copper(II) salt in water to create an aqueous solution.
-
In a separate beaker, dissolve acetylacetone in methanol.
-
Slowly add the acetylacetone solution to the copper(II) salt solution with constant stirring.
-
Add a basic solution (e.g., sodium acetate or dilute ammonia) dropwise to the mixture to facilitate the deprotonation of acetylacetone and its coordination to the copper ion. A precipitate will form.
-
Continue stirring for a specified period, sometimes with gentle heating, to ensure the completion of the reaction.
-
Collect the precipitate by filtration, wash it with water and then with a small amount of cold methanol to remove impurities.
-
Dry the resulting solid in a desiccator or at a low temperature in an oven.
-
2. Synthesis of Bis(acetylacetonato)diaquanickel(II) [Ni(acac)₂(H₂O)₂] [5]
-
Materials: Nickel(II) salt (e.g., NiCl₂·6H₂O or Ni(NO₃)₂·6H₂O), acetylacetone, and a base (e.g., sodium hydroxide).
-
Procedure:
-
Prepare an aqueous solution of the nickel(II) salt.
-
In a separate flask, mix acetylacetone with an aqueous solution of a base like sodium hydroxide.
-
Slowly add the nickel(II) salt solution to the acetylacetone solution with vigorous stirring.
-
A precipitate of the nickel complex will form. The reaction mixture is typically stirred for a period to ensure complete precipitation.
-
The solid product is collected by suction filtration, washed with water, and can be recrystallized from a suitable solvent like ethanol (B145695) to obtain pure crystals.
-
3. Synthesis of Tris(acetylacetonato)cobalt(III) [Co(acac)₃]
-
Materials: Cobalt(II) salt (e.g., CoCO₃ or CoCl₂·6H₂O), acetylacetone, and an oxidizing agent (e.g., hydrogen peroxide).
-
Procedure:
-
Suspend the cobalt(II) salt in a solution of acetylacetone.
-
Slowly add the oxidizing agent (e.g., 10% hydrogen peroxide) to the mixture while stirring. This oxidizes Co(II) to Co(III).
-
The reaction is often heated to facilitate the reaction and complex formation.
-
Upon cooling, the product crystallizes out of the solution.
-
The crystals are collected by filtration, washed with water, and dried. Recrystallization from a solvent like toluene (B28343) or ethanol can be performed to obtain high-purity crystals.
-
Crystallization for Single-Crystal X-ray Diffraction
Obtaining high-quality single crystals is a critical and often challenging step. Common methods include:
-
Slow Evaporation: A saturated solution of the complex in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks, leading to the formation of crystals.
-
Solvent Diffusion: A solution of the complex is placed in a vial, and a less soluble "anti-solvent" is carefully layered on top. Diffusion of the anti-solvent into the solution reduces the solubility of the complex, inducing crystallization at the interface.
-
Vapor Diffusion: A concentrated solution of the complex is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile solvent in which the complex is less soluble. The vapor of the outer solvent diffuses into the vial, causing the complex to crystallize.
-
Cooling: A saturated solution of the complex at an elevated temperature is slowly cooled, leading to a decrease in solubility and the formation of crystals.
Single-Crystal X-ray Diffraction Analysis
The following is a generalized workflow for the X-ray crystallographic analysis of a suitable single crystal:
1. Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
2. Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is rotated through a series of angles, and diffraction patterns are recorded at each orientation.
3. Data Processing: The raw diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the reflections. Corrections for factors such as Lorentz polarization and absorption are applied.
4. Structure Solution: The initial atomic positions are determined using methods such as the Patterson or direct methods.
5. Structure Refinement: The atomic coordinates and thermal parameters are refined using a least-squares minimization process to improve the agreement between the observed and calculated structure factors.
6. Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy. The results are typically presented in a Crystallographic Information File (CIF).
Comparison of Coordination Geometries
The coordination geometry around the central metal ion in these complexes is influenced by the nature of the metal and the ligand.
-
Copper(II) complexes with β-diketonate ligands, such as bis(acetylacetonato)copper(II), typically exhibit a square planar geometry.
-
Nickel(II) complexes , like bis(acetylacetonato)diaquanickel(II), often adopt an octahedral geometry, with two water molecules occupying the axial positions.[2][5]
-
Cobalt(III) complexes , for instance, tris[ethyl-2-(hydroxyimino)acetoacetato]cobalt(III), are generally octahedral, with the three bidentate ligands coordinating to the metal center.[1]
This guide provides a foundational comparison of the X-ray crystallographic analysis of metal complexes with β-keto esters and their analogs. For a more in-depth analysis, researchers are encouraged to consult the primary literature and crystallographic databases for detailed structural information on specific complexes of interest.
References
- 1. On the structure refinement of metal complexes against 3D electron diffraction data using multipolar scattering factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bis(acetylacetonato-κ2 O,O′)bis(pyridine-κN)nickel(II) dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. jmchemsci.com [jmchemsci.com]
- 5. Nickel(II) bis(acetylacetonate) - Wikipedia [en.wikipedia.org]
A Comparative Guide to Purity Analysis of Ethyl 2-methyl-3-oxopentanoate by HPLC and GC
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like Ethyl 2-methyl-3-oxopentanoate is critical for the integrity of subsequent synthetic steps and the quality of the final product. This guide provides a comparative overview of two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the purity assessment of this compound. We will delve into experimental protocols, present illustrative performance data, and discuss the advantages and limitations of each method.
This compound, a β-keto ester, presents unique analytical challenges, primarily due to keto-enol tautomerism, which can influence chromatographic behavior. The choice between HPLC and GC will depend on several factors, including the volatility of potential impurities, the required sensitivity, and the instrumentation available.
Comparative Performance of HPLC and GC
The following table summarizes the typical performance characteristics for the analysis of this compound by HPLC with Ultraviolet (UV) detection and GC with Flame Ionization Detection (FID). It is important to note that these values are illustrative and based on the analysis of similar small organic molecules, as direct comparative studies on this specific compound are not extensively published.
| Parameter | HPLC-UV | GC-FID | Key Considerations |
| Principle | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase. | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | HPLC is suitable for a wider range of compounds, including less volatile and thermally labile ones. GC is ideal for volatile and thermally stable compounds. |
| Typical Purity Assay (%) | > 99.0 (Area %) | > 99.0 (Area %) | Both techniques can achieve high accuracy in purity determination with proper calibration. |
| Linearity (R²) | > 0.999 | > 0.999 | Both methods demonstrate excellent linearity over a defined concentration range. |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL | GC-FID generally offers slightly better sensitivity for volatile analytes like esters. |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL | Consistent with LOD, GC-FID can quantify lower concentrations. |
| Precision (%RSD) | < 2% | < 2% | Both techniques offer high precision and reproducibility. |
| Analysis Time | 15 - 30 minutes | 10 - 20 minutes | GC can often provide faster analysis times for volatile compounds. |
Experimental Protocols
Detailed methodologies for analyzing this compound by HPLC-UV and GC-FID are provided below. These protocols are based on established methods for similar β-keto esters and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC-UV) Method
HPLC is a versatile technique for purity analysis. However, for β-keto esters like this compound, keto-enol tautomerism can lead to poor peak shapes, such as peak broadening or splitting, in reversed-phase HPLC.[1] To mitigate this, adjustments to the mobile phase pH or temperature can be employed to favor one tautomeric form or to accelerate the interconversion, resulting in a single, sharp peak.[1]
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for pH adjustment)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water, with a small amount of acid (e.g., 0.1% formic acid) to control the pH and improve peak shape. A typical starting gradient could be 40:60 (v/v) Acetonitrile:Water.
-
Standard Solution Preparation: Accurately prepare a stock solution of the this compound reference standard in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a series of working standards by serial dilution.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C (adjusting temperature can help with tautomer peak shape)
-
Detection Wavelength: 254 nm (as β-keto esters have a UV absorbance)
-
-
Analysis: Inject the standard solutions to establish a calibration curve. Inject the sample solution. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Gas Chromatography (GC-FID) Method
GC is a powerful technique for the analysis of volatile and thermally stable compounds. This compound is well-suited for GC analysis. The use of a Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary column (e.g., HP-5, 30 m x 0.32 mm I.D., 0.25 µm film thickness)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Dichloromethane or Ethyl Acetate (GC grade)
-
This compound reference standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in the chosen solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL. Prepare a series of working standards by serial dilution.
-
Sample Preparation: Dissolve the sample in the solvent to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.5 mL/min)
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold at 200 °C for 5 minutes
-
-
Injection Volume: 1 µL (split or splitless mode depending on concentration)
-
-
Analysis: Inject the reference standard to determine the retention time. Inject the sample solution. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Potential Impurities and Separation Considerations
This compound is commonly synthesized via a Claisen condensation of ethyl propanoate.[2] Potential impurities arising from this synthesis include:
-
Ethyl propanoate: Unreacted starting material.
-
Ethanol (B145695): By-product of the condensation reaction.
-
Self-condensation by-products: If other esters are present as impurities in the starting material.
-
Transesterification products: If a different alkoxide base is used than the corresponding alcohol of the ester.[3]
HPLC: A reversed-phase HPLC method will easily separate the more polar ethanol from the main compound. The separation of ethyl propanoate and other non-polar by-products from this compound would depend on the specific column and mobile phase composition.
GC: Due to its high resolution for volatile compounds, GC is well-suited for separating the starting material (ethyl propanoate) and ethanol from the final product. The temperature programming allows for the elution of compounds with a range of boiling points.
Visualization of Analytical Workflows
To better illustrate the experimental processes, the following diagrams outline the workflows for purity analysis by HPLC and GC.
Caption: Workflow for HPLC-UV Purity Analysis.
Caption: Workflow for GC-FID Purity Analysis.
Conclusion: Method Selection
The choice between HPLC and GC for the purity analysis of this compound depends on the specific analytical needs.
-
GC-FID is a robust, sensitive, and often faster method for analyzing this volatile ester. It provides excellent resolution for separating volatile impurities that may be present from the synthesis.
-
HPLC-UV is a versatile technique that can be advantageous if non-volatile or thermally sensitive impurities are expected. However, careful method development is required to overcome the challenges associated with the keto-enol tautomerism of β-keto esters to ensure accurate and reproducible results.
For routine quality control where the impurity profile is well-characterized and consists of volatile compounds, GC-FID is likely the more efficient choice. For investigational studies or when a broader range of potential impurities needs to be assessed, HPLC-UV offers a complementary and powerful analytical tool. In many drug development settings, both techniques may be employed to gain a comprehensive understanding of the compound's purity profile.
References
A Comparative Guide to the Mechanistic Pathways of Ethyl 2-methyl-3-oxopentanoate Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common reactions involving Ethyl 2-methyl-3-oxopentanoate, a versatile β-keto ester intermediate in organic synthesis. The document details the mechanistic pathways of key transformations, including Claisen condensation, alkylation, Michael addition, and transesterification. It presents a comparison of different reagents and catalysts, supported by available experimental data, to inform reaction optimization and methodological selection.
Claisen Condensation: Synthesis of β-Keto Esters
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction for the synthesis of β-keto esters. The reaction involves the condensation of two ester molecules in the presence of a strong base. The mechanism proceeds via the formation of an enolate intermediate, which then acts as a nucleophile.
A key requirement for a successful Claisen condensation is the use of a stoichiometric amount of base, as the final deprotonation of the resulting β-keto ester is the thermodynamic driving force of the reaction.[1][2][3] The choice of base is also critical to avoid side reactions such as saponification; typically, an alkoxide base corresponding to the alcohol portion of the ester is used.[4]
Reaction Scheme:
Caption: General workflow for the Claisen condensation of this compound.
Comparative Data for Claisen Condensation of β-Keto Esters:
| Ester Reactant | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl acetate | NaOEt | Ethanol | Reflux | 2 | 75 | [1] |
| Ethyl propanoate | NaOEt | Ethanol | Reflux | - | High | [2] |
| Ethyl phenylacetate | KOtBu | None | 100 | 0.5 | 80 | [5] |
Experimental Protocol: General Procedure for Claisen Condensation
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium ethoxide (1.0 equivalent) and anhydrous ethanol.
-
Cool the mixture in an ice bath and add this compound (1.0 equivalent) dropwise with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into a mixture of ice and dilute hydrochloric acid for workup.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Alkylation: Formation of α-Substituted β-Keto Esters
The α-protons of β-keto esters are acidic and can be removed by a suitable base to form a resonance-stabilized enolate. This enolate is a potent nucleophile that can react with various electrophiles, such as alkyl halides, in an SN2 reaction to form α-alkylated products.
The choice of base and solvent can significantly impact the efficiency and selectivity of the alkylation reaction. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible enolate formation.[6]
Reaction Scheme:
Caption: Workflow of the alkylation of this compound.
Comparative Data for Alkylation of β-Keto Esters:
| β-Keto Ester | Base | Alkylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Diethyl malonate | NaOEt | 2-(2-methoxyethoxy)ethyl chloride | Ethanol | Reflux | - | [7] |
| Ethyl acetoacetate | NaOEt | Ethyl iodide | Ethanol | - | - | General Protocol |
| 2-Methylcyclohexanone (B44802) (as chiral ketimine) | - | Ethyl 2-(phenylthio)-2-propenoate | Toluene (B28343)/THF | Reflux/RT | 75 (adduct) | [8][9] |
Note: The table includes data for related compounds to illustrate typical conditions and outcomes for alkylation reactions of β-keto esters.
Experimental Protocol: General Procedure for Alkylation
-
In a flame-dried flask under an inert atmosphere, dissolve the β-keto ester in a suitable anhydrous solvent (e.g., THF, ethanol).
-
Cool the solution to the appropriate temperature (e.g., -78 °C for LDA, 0 °C to room temperature for alkoxides).
-
Add the base dropwise to form the enolate.
-
Slowly add the alkylating agent to the enolate solution.
-
Allow the reaction to proceed at the chosen temperature until completion, as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product by column chromatography or distillation.
Michael Addition: Conjugate Addition to α,β-Unsaturated Carbonyls
The enolate of this compound can also act as a Michael donor in a conjugate addition reaction with a Michael acceptor, such as an α,β-unsaturated ketone or ester. This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds.
Reaction Scheme:
Caption: General workflow for the Michael addition of this compound.
Comparative Data for Michael Addition with β-Dicarbonyl Compounds:
| Michael Donor | Michael Acceptor | Base/Catalyst | Solvent | Yield (%) | Reference |
| 2-Methylcyclohexanone (as chiral ketimine) | Ethyl 2-(phenylthio)-2-propenoate | - | Toluene/THF | 75 (adduct) | [8][9] |
| Aryl methyl ketone | Chalcone | Silica (B1680970) gel (microwave) | None | High | [10] |
Note: The data provided is for analogous Michael donors to illustrate the scope of the reaction.
Experimental Protocol: Synthesis of Ethyl (S)-3-(1-methyl-2-oxocyclohexyl)-2-oxopropanoate via Michael Addition [8][9]
This protocol describes the synthesis of a derivative of the target compound, illustrating the Michael addition strategy.
-
Imine Formation: A mixture of 2-methylcyclohexanone (15 mmol), (R)-1-phenylethylamine (15 mmol), and 5 Å molecular sieves (3 g) in dry toluene (2 mL) is refluxed for 24 hours. The product imine is purified by distillation (82% yield).
-
Michael Addition: The purified imine (12.5 mmol) is dissolved in dry THF (36 mL) and reacted with ethyl 2-(phenylthio)-2-propenoate (12.5 mmol) at room temperature for 24 hours.
-
Hydrolysis and Workup: The reaction is quenched with 20% aqueous acetic acid. The product is extracted with ethyl acetate, washed, dried, and purified by column chromatography to yield the Michael adduct (75% yield).
-
Further Transformations: The adduct can be further elaborated to the final product, ethyl (S)-3-(1-methyl-2-oxocyclohexyl)-2-oxopropanoate, in subsequent steps with high yield (85%).
Transesterification: Exchange of the Ester Alkoxy Group
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by acids or bases, or by various other catalysts, including organocatalysts and heterogeneous catalysts. The choice of catalyst can significantly influence the reaction conditions and efficiency.
Reaction Scheme:
Caption: General workflow for the transesterification of this compound.
Comparative Data for Transesterification Catalysts for β-Keto Esters:
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Boric Acid | 10 mol% | Toluene | 60 | 8 | 35 | [11] |
| Silica Supported Boric Acid | 10 wt% | Solvent-free | 80 | 2 | 95 | [11][12] |
| 3-Nitrobenzeneboronic Acid | 2.5 mol% | Toluene | Reflux | 5 | 92 | [11] |
| Yttria-Zirconia | Catalytic amount | Not specified | Not specified | Not specified | Good to Excellent | [11] |
| Platinum(IV) oxide (PtO₂) | - | - | - | - | High | [4] |
Experimental Protocol: General Procedure for Transesterification using Silica Supported Boric Acid [12]
-
In a round-bottom flask, mix the β-keto ester (e.g., this compound), the desired alcohol, and silica supported boric acid (10 wt%).
-
Heat the mixture under solvent-free conditions at the appropriate temperature (e.g., 80 °C).
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter to remove the catalyst.
-
Wash the catalyst with the solvent.
-
Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
This guide provides a foundational understanding of the mechanistic pathways and comparative performance of key reactions involving this compound. For specific applications, further optimization of the detailed experimental protocols may be required.
References
- 1. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Mthis compound | C7H12O3 | CID 545860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Microwave Assisted, Silica Gel Mediated, Solvent Free, Michael-Addition of Aryl Methyl Ketones with Chalcones for the Synthesis of 1,3,5-triarylpentane-1,5-diones [scielo.org.mx]
- 11. benchchem.com [benchchem.com]
- 12. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts in the Synthesis of Ethyl 2-methyl-3-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Methods for the Synthesis of a Key β-Keto Ester Intermediate.
The synthesis of ethyl 2-methyl-3-oxopentanoate, a valuable β-keto ester intermediate in the pharmaceutical and fine chemical industries, can be achieved through various catalytic routes. The choice of catalyst significantly impacts reaction efficiency, yield, and environmental footprint. This guide provides a comparative overview of common catalytic methods, supported by experimental data, to assist researchers in selecting the optimal synthetic strategy.
Performance Comparison of Catalytic Systems
The efficiency of different catalytic systems for the synthesis of this compound is summarized below. The data presented is a synthesis of reported experimental results for the target molecule or closely related analogues, providing a comparative benchmark for catalyst performance.
| Catalyst System | Reaction Type | Substrates | Catalyst Loading | Reaction Time | Temperature (°C) | Yield (%) |
| Sodium Ethoxide (NaOEt) | Claisen Condensation | Ethyl propanoate | 1 equivalent | 2 - 4 hours | 25 - 30 | ~75-85 |
| Sulfuric Acid (H₂SO₄) | Fischer Esterification | 2-methyl-3-oxopentanoic acid, Ethanol (B145695) | Catalytic | 2 - 6 hours | Reflux (~78) | ~90-95 |
| Lipase (B570770) (e.g., Novozym 435) | Transesterification | Ethyl acetoacetate (B1235776), Propanol (B110389) | Varies | 24 - 48 hours | 30 - 50 | >90 |
| Zeolite (e.g., H-FER) | Transesterification | Methyl acetoacetate, Ethanol | Varies | 4 - 8 hours | 120 - 150 | High |
Detailed Experimental Protocols
1. Sodium Ethoxide Catalyzed Claisen Condensation
The Claisen condensation is a classic carbon-carbon bond-forming reaction for the synthesis of β-keto esters. The self-condensation of ethyl propanoate in the presence of a strong base like sodium ethoxide yields this compound.
Protocol: A solution of sodium ethoxide is prepared by carefully adding sodium metal to absolute ethanol under an inert atmosphere. Ethyl propanoate is then added dropwise to the cooled sodium ethoxide solution. The reaction mixture is stirred at room temperature for several hours. Upon completion, the reaction is quenched with a dilute acid, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by vacuum distillation to yield this compound.[1]
2. Sulfuric Acid Catalyzed Fischer Esterification
Fischer esterification is a common method for producing esters by the acid-catalyzed reaction of a carboxylic acid and an alcohol. This method is suitable for the synthesis of this compound from 2-methyl-3-oxopentanoic acid and ethanol.
Protocol: To a solution of 2-methyl-3-oxopentanoic acid in an excess of ethanol, a catalytic amount of concentrated sulfuric acid is added.[2][3] The mixture is heated to reflux for several hours, with the progress of the reaction monitored by a suitable technique (e.g., TLC or GC). After completion, the excess ethanol is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated to give the crude ester, which can be further purified by distillation.[3]
3. Lipase-Catalyzed Transesterification
Enzymatic catalysis offers a green and highly selective alternative for ester synthesis. Lipases, such as Novozym 435 (immobilized Candida antarctica lipase B), can effectively catalyze the transesterification of a β-keto ester with an alcohol to produce the desired product under mild conditions.[4][5]
Protocol: Ethyl acetoacetate and propanol are mixed, and the lipase catalyst is added to the mixture. The reaction is typically carried out under solvent-free conditions or in a non-polar organic solvent. The suspension is incubated at a controlled temperature (e.g., 40°C) with gentle agitation for 24 to 48 hours. The enzyme is then removed by filtration, and the product, this compound, is isolated from the reaction mixture, often with high purity, by evaporation of the excess alcohol and starting ester.
4. Zeolite-Catalyzed Transesterification
Zeolites are microporous aluminosilicate (B74896) minerals that can act as solid acid catalysts, offering advantages in terms of reusability and ease of separation. Zeolites like H-Ferrierite (H-FER) have been shown to be effective for the transesterification of β-keto esters.[6]
Protocol: A mixture of a starting β-keto ester (e.g., methyl acetoacetate), an excess of the desired alcohol (ethanol), and the zeolite catalyst is heated, often under solvent-free conditions.[6] The reaction is carried out at an elevated temperature (e.g., 120-150°C) for several hours. After the reaction, the solid catalyst is simply filtered off from the reaction mixture. The excess alcohol and the co-product alcohol are then removed by distillation to afford the desired this compound. The recovered zeolite can be washed, dried, and reused in subsequent reactions.[6]
Visualizing the Synthetic Pathways
To better understand the workflow of these catalytic syntheses, the following diagrams illustrate the general experimental procedures.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. arkat-usa.org [arkat-usa.org]
A Comparative Guide to the Tautomeric Forms of β-Keto Esters: Insights from Quantum Chemical Calculations
The interconversion between the keto and enol forms is a dynamic equilibrium that can be influenced by factors such as solvent polarity and temperature.[1][2] Generally, the keto form is thermodynamically more stable due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.[3] However, in certain β-dicarbonyl compounds, the enol form can be significantly stabilized by intramolecular hydrogen bonding and conjugation.[1][2]
Tautomeric Structures
Ethyl 2-methyl-3-oxopentanoate can exist in the following primary tautomeric forms: the keto form and two possible enol forms (E and Z isomers), with the Z-enol form being potentially stabilized by an intramolecular hydrogen bond.
Comparative Analysis of Tautomer Stability
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers.[4][5] These calculations can provide valuable insights into the gas-phase energetics and the effects of solvation on the equilibrium.
As a representative example, computational studies on ethyl acetoacetate (B1235776) (ethyl 3-oxobutanoate) have quantified the relative energies of its keto and enol tautomers. These findings offer a strong basis for understanding the expected behavior of structurally similar β-keto esters like this compound.
| Tautomer of Ethyl Acetoacetate | Method | Basis Set | Relative Enthalpy of Formation (kcal/mol) |
| Keto (Ethyl 3-oxobutanoate) | Not Specified | Not Specified | 0.00 (Reference) |
| Enol (Ethyl Z-3-hydroxy-2-butenoate) | Not Specified | Not Specified | -3.17 |
| Table 1: Calculated relative enthalpies of formation for the tautomers of ethyl acetoacetate in the gas phase. The enol form is predicted to be more stable in the gas phase for this parent compound. Data extracted from a study on the thermochemistry of ethyl 3-oxobutanoate.[6] |
It is important to note that the presence of a methyl group at the α-carbon in this compound can influence the tautomeric equilibrium. Bulky substituents at the α-position can introduce steric strain that may destabilize the enol form.[7]
Experimental and Computational Protocols
The determination of tautomer ratios and their relative energies relies on a combination of experimental techniques and computational modeling.
Experimental Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a primary tool for quantifying the ratio of keto and enol forms in solution, as the protons in each tautomer have distinct chemical shifts.[7][8]
-
Infrared (IR) Spectroscopy: The keto and enol forms exhibit different characteristic vibrational frequencies, particularly for the C=O and O-H stretching modes, which can be used to identify and quantify the tautomers.[4]
Computational Methods:
-
Density Functional Theory (DFT): This is a widely used quantum chemical method for geometry optimization and energy calculations of molecules.[1][4][5]
-
Basis Sets: The choice of basis set (e.g., 6-31G*, 6-311++G(d,p)) is crucial for the accuracy of the calculations.[4]
-
Solvation Models: To simulate the effect of a solvent on the tautomeric equilibrium, continuum solvation models (like the Polarizable Continuum Model - PCM) are often employed in the calculations.[5]
-
Software: Commonly used software packages for these types of calculations include Gaussian, GAMESS, and others.[4]
A typical computational workflow for analyzing tautomers involves:
-
Generating the 3D structures of all possible tautomers.
-
Performing geometry optimization for each tautomer using a selected DFT functional and basis set.
-
Calculating the vibrational frequencies to confirm that the optimized structures are true energy minima.
-
Computing the single-point energies, enthalpies, and Gibbs free energies for each tautomer in the gas phase and in different solvents.
-
Comparing the relative energies to determine the most stable tautomer and the equilibrium constants.
Logical Relationship of Tautomerization
The following diagram illustrates the equilibrium between the keto and enol forms of a generic β-keto ester, applicable to this compound.
Caption: Keto-enol tautomeric equilibrium.
This guide highlights the fundamental aspects of tautomerism in β-keto esters, using ethyl acetoacetate as a case study to infer the probable behavior of this compound. For definitive quantitative data on the target molecule, dedicated quantum chemical calculations would be required.
References
- 1. The keto–enol tautomerization of ethyl acetoacetate in choline ionic liquids: the role of cation and anion in switching the tautomeric equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Comparative Biological Activity of Ethyl 2-methyl-3-oxopentanoate Derivatives and Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of ethyl 2-methyl-3-oxopentanoate derivatives and related compounds. Due to a scarcity of comprehensive screening data on a wide range of simple derivatives, this document focuses on documented activities of a more complex derivative and compares its performance with other relevant compounds, offering insights into potential therapeutic applications and providing detailed experimental protocols for future screening efforts.
The core structure of this compound, a beta-keto ester, presents a versatile scaffold for chemical modification, suggesting a potential for a variety of biological activities. However, the publicly available research on the therapeutic applications of its direct derivatives is limited. This guide synthesizes the available information, with a primary focus on anti-inflammatory and analgesic properties, and provides a framework for the systematic evaluation of novel analogs.
Anti-inflammatory and Analgesic Activity: A Case Study
A notable derivative, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (referred to as MAK01), has been synthesized and evaluated for its anti-inflammatory and analgesic potential.[1][2][3] This compound integrates the core features of a modified pentanoate structure and demonstrates significant inhibitory effects on key enzymes in the inflammatory cascade.
In Vitro Enzyme Inhibition
The anti-inflammatory activity of MAK01 was assessed through its ability to inhibit cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes. These enzymes are critical in the biosynthesis of prostaglandins (B1171923) and leukotrienes, which are potent mediators of inflammation and pain.[1][2][3] The inhibitory potency is summarized in the table below.
| Compound | Target Enzyme | IC50 (µg/mL) |
| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01) | COX-1 | 314[1][2][3] |
| COX-2 | 130[1][2][3] | |
| 5-LOX | 105[1][2][3] | |
| Indomethacin (Reference) | COX-1 | - |
| Celecoxib (Reference) | COX-2 | - |
| Zileuton (Reference) | 5-LOX | - |
Note: Specific IC50 values for reference drugs were not provided in the compared study, but they served as positive controls.
The data indicates that MAK01 is a multi-target inhibitor, with a preference for 5-LOX and COX-2 over COX-1, suggesting a potentially favorable gastrointestinal safety profile compared to non-selective COX inhibitors.
In Vivo Anti-inflammatory and Analgesic Effects
The anti-inflammatory efficacy of MAK01 was further demonstrated in a carrageenan-induced paw edema model in mice, a standard assay for acute inflammation. The compound significantly reduced paw swelling at various doses.[1][2][3]
| Treatment Group (Dose) | Percent Reduction in Edema (at peak inflammation) |
| MAK01 (10 mg/kg) | 33.3% (at 2 hours)[1][2] |
| MAK01 (20 mg/kg) | 34.7% (at 2 hours)[1][2] |
| MAK01 (30 mg/kg) | 40.58% (at 5 hours)[1][2] |
| Aspirin (10 mg/kg) | 57.57% (beyond 5 hours)[1] |
In a hot plate test to assess analgesic effects, MAK01 demonstrated a significant increase in pain latency, indicating its potential to alleviate pain.[1][2][3]
Potential in Antifungal Drug Synthesis
Toxicological Profile
Experimental Protocols
Detailed methodologies are crucial for the reproducible screening of new derivatives. The following are protocols based on the successful evaluation of the anti-inflammatory derivative MAK01.[1][2][3]
In Vitro COX-1 and COX-2 Inhibition Assay
-
Enzyme Preparation : Ovine COX-1 and human recombinant COX-2 enzymes are used.
-
Reaction Mixture : A mixture containing Tris-HCl buffer, glutathione, hemoglobin, and the enzyme is prepared.
-
Incubation : The test compound (dissolved in a suitable solvent like DMSO) is pre-incubated with the enzyme mixture at room temperature for 15 minutes.
-
Reaction Initiation : The reaction is initiated by adding arachidonic acid. The mixture is incubated for a specified time (e.g., 5 minutes) at 37°C.
-
Reaction Termination : The reaction is stopped by adding a solution of trichloroacetic acid in an ethanol/water mixture.
-
Quantification : The formation of prostaglandin (B15479496) E2 (PGE2) is quantified using a suitable method, such as an enzyme immunoassay (EIA).
-
Calculation : The percentage of inhibition is calculated by comparing the PGE2 levels in the presence and absence of the test compound. The IC50 value is determined from a dose-response curve.
In Vivo Carrageenan-Induced Paw Edema Assay
-
Animal Model : Male Swiss albino mice (or other suitable rodent models) are used.
-
Grouping : Animals are divided into control, reference (e.g., aspirin), and test groups (receiving different doses of the derivative).
-
Compound Administration : The test compound or reference drug is administered orally or intraperitoneally.
-
Induction of Edema : After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each mouse.
-
Measurement : The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculation : The percentage of inhibition of edema is calculated for each group relative to the control group.
Visualizing Pathways and Workflows
To aid in the conceptualization of the screening process and the underlying biological mechanisms, the following diagrams are provided.
References
- 1. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Ethyl 2-methyl-3-oxopentanoate
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure and compliant laboratory environment. This document provides a comprehensive, step-by-step guide for the proper disposal of Ethyl 2-methyl-3-oxopentanoate (CAS No. 121811-29-8), a flammable liquid ester. Adherence to these procedures is critical for minimizing safety risks and environmental impact.
I. Immediate Safety and Handling Precautions
Prior to initiating any disposal-related activities, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate exposure risks.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile gloves. Always check the chemical's Safety Data Sheet (SDS) for the most appropriate glove type.[1] |
| Body Protection | A long-sleeved, buttoned lab coat. |
| Footwear | Closed-toe shoes. |
This compound is a flammable liquid and should be handled in a well-ventilated area, preferably within a chemical fume hood, away from any sources of ignition such as open flames or hot plates.[1]
II. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2]
Experimental Protocol for Waste Collection:
-
Designate a Waste Container: Obtain a dedicated, leak-proof container that is chemically compatible with this compound. The container should be clearly labeled as "Flammable Waste" and include the full chemical name, "this compound".[1][3]
-
Waste Accumulation:
-
Storage of Waste Container:
-
Final Disposal: Once the waste container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2]
III. Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the hazard.
Experimental Protocol for Minor Spill Cleanup:
-
Ensure Safety: Alert personnel in the immediate area and extinguish any nearby ignition sources.[5]
-
Containment: Use a non-flammable absorbent material, such as sand or cat litter, to dike and absorb the spill. Avoid using paper towels as they are combustible.[3][5]
-
Collection: Carefully collect the absorbent material using spark-proof tools and place it into a sealable, heavy-duty plastic bag or another appropriate container.[3][5]
-
Labeling and Disposal: Label the container as "Flammable Solid Waste" with the chemical name and dispose of it as hazardous waste through your institution's EHS program.[1][3]
-
Decontamination: Clean the spill area with soap and water.
For major spills, evacuate the area immediately and contact your institution's emergency response team.
IV. Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Ethyl 2-methyl-3-oxopentanoate
This guide provides crucial safety and logistical information for the handling and disposal of Ethyl 2-methyl-3-oxopentanoate (CAS: 759-66-0). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Chemical Properties and Hazards:
This compound is a flammable liquid and should be handled with care. Vapors may form explosive mixtures with air. It is important to avoid contact with skin and eyes, as well as inhalation of vapors.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Specification |
| Eye Protection | ANSI-approved safety glasses or chemical splash goggles are required.[1] A face shield may be necessary when there is a potential for splashes.[2] |
| Hand Protection | Chemical-resistant gloves must be worn. Nitrile gloves are generally recommended for handling organic liquids.[3][4] For prolonged contact, consider heavier-duty gloves such as butyl rubber.[4] Always inspect gloves for integrity before use. |
| Skin and Body Protection | A flame-resistant lab coat should be worn.[4] Full-length pants and closed-toe shoes are mandatory in the laboratory.[3][4] For tasks with a higher risk of splashes, an apron or oversleeves may be appropriate.[2] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3] If engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges is necessary.[5][6] |
Handling and Storage
Engineering Controls:
-
Always handle this compound in a properly functioning chemical fume hood or other approved local exhaust ventilation system.[2][3]
-
Ensure that an eyewash station and safety shower are readily accessible in the work area.
Safe Handling Practices:
-
Keep the chemical away from heat, sparks, open flames, and other sources of ignition.
-
Use non-sparking tools and explosion-proof equipment.
-
Ground and bond containers when transferring material to prevent static discharge.
-
Keep the container tightly closed when not in use.
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not eat, drink, or smoke in areas where the chemical is handled.
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]
-
Store in a flammable liquids storage cabinet.[4]
Disposal Plan
-
Dispose of this compound and any contaminated materials as hazardous waste.[4]
-
All waste containers must be properly labeled.[4]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
| Emergency Situation | Procedure |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For minor spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[1] For major spills, evacuate the area and contact emergency personnel.[7] Eliminate all ignition sources.[7] |
Workflow for Handling this compound
Caption: This diagram outlines the procedural workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. allergyasthmatech.com [allergyasthmatech.com]
- 6. allergycontrol.com [allergycontrol.com]
- 7. Transport, Storage and Use of Solvents and other Flammable Liquids - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
